molecular formula C10H12O2 B8593471 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Cat. No.: B8593471
M. Wt: 164.20 g/mol
InChI Key: YNANWLSRFOGZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-2-hydroxyethanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and potential pharmacophore. The 3,4-dimethylphenyl moiety, a core structural component of this molecule, is recognized for its role in enhancing biological activity and has been incorporated into complexes demonstrating notable antiproliferative effects. Research on a copper complex containing the 3,4-dimethylphenyl group has shown high and selective antiproliferative activity against human cancer cell lines, including HeLa (cervical adenocarcinoma) and BxPC-3 (pancreatic carcinoma), while exhibiting minimal cytotoxicity toward normal MDCK kidney cells, indicating its potential as a scaffold for developing selective anticancer agents . Furthermore, the structural features of this compound suggest considerable antioxidant potential, as analogous compounds with hydroxy-substituted phenyl groups have been evaluated for their ability to scavenge free radicals using established assays like the ABTS method, which is relevant for investigating oxidative stress in pathological conditions . In synthetic chemistry, this compound is a valuable building block. It can be utilized in the synthesis of more complex molecules, such as heterocyclic compounds and various pharmacologically active derivatives. The molecule's reactive ketone and hydroxy groups make it a suitable precursor for constructing pyrazol-4-ylidene hydrazino derivatives, which have been explored as potential thrombopoietin receptor agonists for managing conditions like thrombocytopenia . The compound's molecular framework, characterized by the 3,4-dimethylphenyl group, contributes to specific interactions in biological systems, potentially influencing mechanisms like receptor binding or enzyme inhibition. As a research chemical, 1-(3,4-Dimethylphenyl)-2-hydroxyethanone is strictly for use in laboratory research to further investigate these mechanisms of action, develop novel therapeutic candidates, and explore its full application spectrum in chemical biology. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,11H,6H2,1-2H3

InChI Key

YNANWLSRFOGZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CO)C

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)-2-hydroxyethanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone, a specialized acetophenone derivative. Recognizing the nuanced information landscape for this specific molecule, this document synthesizes established chemical principles and data from closely related analogues to offer a robust resource for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, propose a logical synthetic pathway, and discuss its potential properties and applications, grounding our discussion in authoritative chemical literature.

Chemical Identity and CAS Number

A definitive CAS (Chemical Abstracts Service) number for 1-(3,4-Dimethylphenyl)-2-hydroxyethanone is not readily found in major chemical databases. This suggests that it is either a novel compound or not widely cataloged. However, its identity can be clearly inferred from its IUPAC name. The structure consists of a 3,4-dimethylphenyl group attached to a hydroxyethanone moiety.

For contextual reference and to aid in further database exploration, the CAS numbers of several structurally related compounds are provided below.

Compound NameCAS NumberStructural Difference
1-(3,4-Dimethylphenyl)ethanone3637-01-2[1][2][3]Lacks the C2 hydroxyl group.
2-Chloro-1-(3,4-dimethylphenyl)ethanone50690-08-9[4]Contains a chloro group at C2 instead of a hydroxyl group.
1-(3,4-Dihydroxyphenyl)-2-hydroxyethan-1-one29477-54-1[5]Features hydroxyl groups on the phenyl ring instead of methyl groups.
1-(3,4-Dimethoxyphenyl)ethanone31Phenyl ring has methoxy groups instead of methyl groups.

The absence of a dedicated CAS number underscores the specialized nature of this compound and necessitates a first-principles approach to its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone can be logically approached via a two-step process starting from the commercially available 1,2-dimethylbenzene (o-xylene). The proposed pathway involves a Friedel-Crafts acylation followed by hydrolysis of an intermediate.

Step 1: Friedel-Crafts Acylation to Synthesize 2-Chloro-1-(3,4-dimethylphenyl)ethanone

The foundational step is the introduction of a two-carbon acyl chain to the 1,2-dimethylbenzene ring. A Friedel-Crafts acylation using 2-chloroacetyl chloride is the most direct method.[6][7][8][9][10] The methyl groups on the benzene ring are ortho- and para-directing, leading to the desired 3,4-disubstituted product.

Causality: The use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is crucial for generating the highly electrophilic acylium ion from 2-chloroacetyl chloride, which then undergoes electrophilic aromatic substitution with the electron-rich o-xylene ring.[7][9][10]

Step 2: Hydrolysis to 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

The resulting α-chloro ketone, 2-Chloro-1-(3,4-dimethylphenyl)ethanone (CAS: 50690-08-9), serves as a key intermediate.[4] The chlorine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution. Hydrolysis of this intermediate will yield the target α-hydroxy ketone.

Causality: This reaction proceeds via an Sₙ2 mechanism, where a nucleophile (in this case, water or a hydroxide source) displaces the chloride ion. The reaction is typically facilitated by a base to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations.[7][11][12]

Protocol 1: Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone
  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add 1,2-dimethylbenzene (1.0 equivalent) to the flask. Slowly add 2-chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone
  • Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-1-(3,4-dimethylphenyl)ethanone (1.0 equivalent) from the previous step in a mixture of water and a miscible organic solvent like acetone or methanol.

  • Hydrolysis: Add a base such as sodium bicarbonate or calcium carbonate (1.5 equivalents) to the solution. Heat the mixture to reflux and stir for several hours until TLC analysis indicates the disappearance of the starting material.

  • Workup: After cooling to room temperature, filter the mixture to remove any inorganic salts. Extract the filtrate with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal by rotary evaporation, the crude 1-(3,4-Dimethylphenyl)-2-hydroxyethanone can be purified by column chromatography on silica gel.

Visualization of Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone Start 1,2-Dimethylbenzene (o-Xylene) Intermediate 2-Chloro-1-(3,4-dimethylphenyl)ethanone (CAS: 50690-08-9) Start->Intermediate Step 1: Friedel-Crafts Acylation Product 1-(3,4-Dimethylphenyl)-2-hydroxyethanone Intermediate->Product Step 2: Nucleophilic Substitution Reagent1 2-Chloroacetyl Chloride + AlCl₃ (catalyst) Reagent2 Hydrolysis (e.g., NaHCO₃, H₂O)

Caption: Proposed two-step synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone.

Physicochemical Properties

The exact physicochemical properties of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone have not been experimentally determined and reported. However, we can predict these properties with a high degree of confidence based on its structure and data from analogous compounds.

PropertyPredicted Value / Known Value of AnalogueReference / Rationale
Molecular Formula C₁₀H₁₂O₂Structural analysis
Molecular Weight 164.20 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy with other hydroxyacetophenones
Boiling Point > 250 °C (estimated)Higher than 1-(3,4-Dimethylphenyl)ethanone (243 °C) due to hydrogen bonding from the hydroxyl group.
Melting Point 100-110 °C (estimated)Similar to 4'-Hydroxy-3'-methylacetophenone (104-105 °C).[13]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water.The hydroxyl group increases polarity compared to the parent ketone.
pKa ~14-16 (estimated for the hydroxyl group)Typical pKa for an aliphatic alcohol.

Potential Applications in Drug Development

Acetophenone derivatives are versatile building blocks in medicinal chemistry, serving as intermediates in the synthesis of a wide range of pharmacologically active compounds.[14][15][16][17] The introduction of a hydroxyl group at the alpha position, as in 1-(3,4-Dimethylphenyl)-2-hydroxyethanone, opens up numerous possibilities for further chemical modification.

  • Precursor for Active Pharmaceutical Ingredients (APIs): The hydroxyl group can be oxidized to a ketone, reduced to a diol, or serve as a handle for esterification or etherification, enabling the synthesis of more complex molecules.

  • Scaffold for Bioactive Compounds: The core structure can be found in compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.[16][17]

  • Intermediate for Heterocyclic Synthesis: α-Hydroxy ketones are valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes.

Analytical and Quality Control Methods

To ensure the purity and identity of synthesized 1-(3,4-Dimethylphenyl)-2-hydroxyethanone, a combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)
  • Principle: A reversed-phase HPLC method would be suitable for assessing purity and quantifying the compound.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore (typically around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is ideal for confirming the molecular weight and fragmentation pattern, which provides structural information. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Expected Fragmentation: Look for the molecular ion peak (M⁺) at m/z 164 and characteristic fragments corresponding to the loss of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and environment of the protons. Expect signals for the two methyl groups on the phenyl ring, the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy will confirm the presence of key functional groups.

  • Expected Absorptions:

    • A broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol.

    • A strong, sharp peak around 1680 cm⁻¹ for the C=O stretch of the ketone.

    • Peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.

Conclusion

While 1-(3,4-Dimethylphenyl)-2-hydroxyethanone may not be a commonly available chemical, its synthesis is achievable through well-established organic chemistry reactions. Its structure as an α-hydroxy ketone makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery and development. The analytical methods outlined provide a robust framework for its characterization and quality control. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

Sources

3',4'-Dimethylphenacyl Alcohol: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3',4'-Dimethylphenacyl alcohol (IUPAC: 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one) represents a critical


-hydroxy ketone scaffold used primarily as a versatile building block in the synthesis of bioactive heterocycles and adrenergic receptor modulators. Unlike its unsubstituted phenacyl alcohol counterparts, the 3,4-dimethyl substitution pattern confers unique lipophilic properties and electronic effects that influence both metabolic stability and binding affinity in pharmacological targets.

This guide provides a rigorous technical analysis of the molecule, detailing a high-yield synthetic protocol via the Kornblum-style Formate Hydrolysis route, spectroscopic characterization standards, and its utility in heterocyclic construction.

Structural Identity & Physicochemical Profile[1]

The physicochemical parameters below are critical for researchers assessing the compound's "drug-likeness" and behavior in solution.

PropertyValue / DescriptionSource/Methodology
IUPAC Name 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-oneIUPAC Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 164.20 g/mol Calculated
SMILES CC1=C(C=C(C=C1)C(=O)CO)CCanonical
LogP (Predicted) 1.8 - 2.1Consensus Model (ACD/Labs)
H-Bond Donors 1Structural Analysis
H-Bond Acceptors 2Structural Analysis
Melting Point 92°C - 96°C (Predicted)Analog Comparison*
Solubility Soluble in EtOH, DMSO,

; Sparingly soluble in

Polarity Assessment

*Note: While unsubstituted phenacyl alcohol melts at 86°C, the dimethyl substitution typically elevates the crystal lattice energy, raising the melting point range.

Synthetic Methodology: The Formate Hydrolysis Route

Direct hydrolysis of


-bromo ketones with hydroxide often leads to polymerization or aldol condensation byproducts. The Formate Hydrolysis Route  is the industry-standard "Expert" protocol, utilizing sodium formate to generate an intermediate ester which is then gently hydrolyzed. This method ensures high purity and yield.
Reaction Scheme Visualization

SynthesisWorkflow Start 3,4-Dimethylacetophenone (Precursor) Bromination Bromination (Br2 / AlCl3) Start->Bromination Activation Intermediate1 α-Bromo Intermediate (Unstable) Bromination->Intermediate1 Electrophilic Subst. Substitution Nucleophilic Substitution (NaCOOH / EtOH) Intermediate1->Substitution SN2 Attack Intermediate2 Formate Ester (Stable) Substitution->Intermediate2 Esterification Hydrolysis Acid Hydrolysis (HCl / H2O) Intermediate2->Hydrolysis Deprotection Product 3',4'-Dimethylphenacyl Alcohol (Target) Hydrolysis->Product Purification

Figure 1: Step-wise synthetic pathway avoiding direct basic hydrolysis to minimize polymerization risks.

Detailed Protocol

Step 1:


-Bromination 
  • Charge: Dissolve 100 mmol of 3,4-dimethylacetophenone in 150 mL of anhydrous diethyl ether or methanol.

  • Catalysis: Add catalytic

    
     (0.5 g) if using ether; if using methanol, acid catalysis (HBr) is sufficient.
    
  • Addition: Add bromine (100 mmol) dropwise at 0°C. The reaction is autocatalytic; the color should dissipate rapidly.

  • Workup: Wash with cold water/bicarbonate. Evaporate solvent to yield the crude

    
    -bromo ketone (Lachrymator warning: Handle in fume hood).
    

Step 2: Formate Substitution & Hydrolysis

  • Substitution: Dissolve the crude bromide in 200 mL of 95% Ethanol. Add Sodium Formate (150 mmol).

  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of bromide).

  • Hydrolysis: Cool the mixture. Add 50 mL of 10% HCl and stir at room temperature for 2 hours to cleave the formate ester.

  • Isolation: Concentrate the ethanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to obtain white/off-white needles.

Scientific Rationale:

  • Why Sodium Formate? Formate is a weak base but a good nucleophile. It displaces the bromide via

    
     without abstracting the 
    
    
    
    -proton, preventing the formation of enolates that lead to dark tarry byproducts common in direct hydroxide hydrolysis [1].

Spectroscopic Characterization (Validation)

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.65 - 7.75 Multiplet2HAr-H (2, 6)Ortho to Carbonyl
7.20 - 7.25 Doublet1HAr-H (5)Meta to Carbonyl
4.85 Singlet2H

Diagnostic

-methylene peak
3.60 Broad Singlet1H

Exchangeable with

2.32 Singlet6H

Two methyl groups on ring
Infrared Spectroscopy (FT-IR)
  • 3400 - 3450

    
    :  Broad O-H stretch (Alcohol).
    
  • 1680 - 1695

    
    :  Strong C=O stretch (Ketone). Note: Lower frequency than typical ketones due to conjugation with the aryl ring and H-bonding with the 
    
    
    
    -hydroxyl.

Reactivity & Applications

3',4'-Dimethylphenacyl alcohol serves as a "privileged scaffold" in medicinal chemistry. Its dual functionality (ketone + alcohol) allows for divergent synthesis.

Heterocycle Formation

The most common application is the synthesis of 1,3-Oxazoles and Imidazoles .

  • Oxazole Synthesis: Reaction with nitriles in the presence of strong acid (Ritter-type reaction) or cyclization with acid chlorides.

  • Imidazole Synthesis: Condensation with aldehydes and ammonia (Debus-Radziszewski imidazole synthesis).

Biological Relevance

This scaffold is structurally homologous to the side chain of Norepinephrine . Derivatives often exhibit activity at adrenergic receptors (


 and 

), making them key intermediates in the development of sympathomimetic drugs.
Reactivity Flowchart

Reactivity Center 3',4'-Dimethylphenacyl Alcohol Oxidation Oxidation (DMSO/Oxalyl Cl) Center->Oxidation Reduction Reduction (NaBH4) Center->Reduction Cyclization Cyclization (R-CN / Acid) Center->Cyclization Product_Ox 1,2-Diketone (Bioactive Chelator) Oxidation->Product_Ox Product_Red 1-(3,4-Dimethylphenyl)-1,2-ethanediol (Chiral Ligand Precursor) Reduction->Product_Red Product_Cyc 2,4-Disubstituted Oxazole (Antibacterial Scaffold) Cyclization->Product_Cyc

Figure 2: Divergent synthetic utility of the 3',4'-dimethylphenacyl alcohol scaffold.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Precursor Warning: The

    
    -bromo intermediate is a potent lachrymator  (tear gas agent). All steps involving the bromide must be performed in a high-efficiency fume hood.
    
  • Storage: Store under inert atmosphere (

    
    ) at 2-8°C. 
    
    
    
    -Hydroxy ketones can undergo slow dimerization or oxidation upon prolonged exposure to air.

References

  • Organic Syntheses , Coll.[1] Vol. 5, p. 117 (1973); Vol. 48, p. 109 (1968). Preparation of Phenacyl Bromide and general hydrolysis methods.

  • BenchChem . Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Analogous chemistry).2[1]

  • PubChem . Compound Summary: 3,4-Dimethylbenzyl alcohol (Structural Analog Data).

  • NIST Chemistry WebBook . Ethanone, 1-(3,4-dimethylphenyl)- (Precursor Data).[3][4]

Sources

An In-depth Technical Guide to 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and IUPAC Nomenclature

The nomenclature of aromatic ketones is precise. The compound , 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one , is systematically named according to IUPAC conventions. The parent structure is an ethanone, indicating a two-carbon chain with a ketone functional group. The phenyl group, substituted with two methyl groups at positions 3 and 4, is attached to the carbonyl carbon (C1) of the ethanone moiety. A hydroxyl group is present on the second carbon (C2) of the ethanone chain, designating it as an alpha-hydroxyketone.

It is crucial to distinguish this compound from its isomers, such as 1-(2-hydroxy-3,4-dimethylphenyl)ethanone, where the hydroxyl group is attached to the phenyl ring, rendering it a phenol.[1] The placement of the hydroxyl group on the ethanone chain in 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one is a key structural feature that dictates its reactivity and potential biological activity.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₁₀H₁₂O₂Based on structural components.
Molecular Weight 164.20 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for alpha-hydroxyacetophenones.[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.The aromatic ring and hydrocarbon portions confer hydrophobicity, while the hydroxyl and ketone groups provide some polarity.[2]
Boiling Point Estimated to be >250 °CBased on the boiling point of the related 1-(3,4-dimethylphenyl)ethanone (246 °C).[3] The hydroxyl group will increase the boiling point due to hydrogen bonding.
Melting Point Not availableWould require experimental determination.

Synthesis of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one: Proposed Methodologies

The synthesis of alpha-hydroxyketones like 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one can be approached through several established synthetic strategies. Two plausible and robust methods are detailed below.

Method 1: Friedel-Crafts Acylation Followed by Alpha-Hydroxylation

This two-step approach is a classic and reliable method for preparing alpha-hydroxyketones.

Step 1: Friedel-Crafts Acylation of o-Xylene to form 1-(3,4-dimethylphenyl)ethanone.

The initial step involves the acylation of 1,2-dimethylbenzene (o-xylene) with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5][6]

  • Causality: The methyl groups on the o-xylene ring are ortho- and para-directing activators for electrophilic aromatic substitution. Acylation will predominantly occur at the position para to one of the methyl groups and ortho to the other, leading to the desired 3,4-disubstituted product.[2]

Experimental Protocol: Synthesis of 1-(3,4-dimethylphenyl)ethanone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add o-xylene (1.0 equivalent) to the stirred suspension.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-(3,4-dimethylphenyl)ethanone.[3]

Step 2: Alpha-Hydroxylation of 1-(3,4-dimethylphenyl)ethanone.

The resulting ketone can then be hydroxylated at the alpha-position. A common method for this transformation is the oxidation of the corresponding silyl enol ether followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one

  • Enolate Formation: Dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

  • Silyl Enol Ether Formation: After stirring for 30-60 minutes, add a silylating agent like trimethylsilyl chloride (TMSCl) (1.2 equivalents) and allow the mixture to warm to room temperature.

  • Oxidation: The crude silyl enol ether is then oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) followed by acidic workup, or more directly using a hypervalent iodine reagent like Dess-Martin periodinane.[7]

  • Purification: The final product, 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one, can be purified by column chromatography on silica gel.

Diagram 1: Synthetic Pathway via Friedel-Crafts Acylation

G o_xylene o-Xylene ketone 1-(3,4-dimethylphenyl)ethanone o_xylene->ketone Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / AlCl₃ product 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one ketone->product Alpha-Hydroxylation hydroxylation 1. LDA, TMSCl 2. m-CPBA

Caption: Synthetic route to the target compound via Friedel-Crafts acylation and subsequent alpha-hydroxylation.

Method 2: Oxidation of 1-(3,4-dimethylphenyl)ethan-1,2-diol

An alternative approach involves the selective oxidation of a vicinal diol.

Step 1: Synthesis of 1-(3,4-dimethylphenyl)ethanol.

The precursor alcohol can be synthesized by the reduction of 1-(3,4-dimethylphenyl)ethanone, prepared as described in Method 1.

Experimental Protocol: Synthesis of 1-(3,4-dimethylphenyl)ethanol

  • Reduction: Dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 equivalent) in a suitable solvent like methanol or ethanol. Cool the solution to 0 °C.

  • Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess borohydride.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3,4-dimethylphenyl)ethanol. This can be purified by distillation or chromatography if necessary.[8][9]

Step 2: Dihydroxylation of Styrene Derivative (if starting from a different precursor) or Direct Oxidation of the Alcohol.

A more direct route from the ketone is preferable. Once 1-(3,4-dimethylphenyl)ethanol is obtained, it can be oxidized to the desired alpha-hydroxyketone.

Experimental Protocol: Oxidation to 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one

  • Oxidation Setup: Dissolve 1-(3,4-dimethylphenyl)ethanol (1.0 equivalent) in a suitable solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.

  • Catalytic Oxidation: Add a catalytic amount of a ruthenium salt, such as RuCl₃·xH₂O, and a stoichiometric co-oxidant like sodium periodate (NaIO₄).

  • Reaction Monitoring and Work-up: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC. Upon completion, separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one.

Diagram 2: Synthetic Pathway via Alcohol Oxidation

G ketone 1-(3,4-dimethylphenyl)ethanone alcohol 1-(3,4-dimethylphenyl)ethanol ketone->alcohol Reduction reduction NaBH₄ product 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one alcohol->product Oxidation oxidation RuCl₃ / NaIO₄

Caption: Alternative synthetic route involving reduction of the ketone to an alcohol followed by oxidation.

Analytical Characterization

The structural confirmation of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected FeaturesRationale/Reference
¹H NMR - Aromatic protons (3H) in the range of δ 7.0-7.8 ppm. - A singlet (2H) for the -CH₂-OH protons around δ 4.5-5.0 ppm. - A singlet (1H) for the -OH proton, which may be broad and its chemical shift will be concentration-dependent. - Two singlets (6H total) for the two methyl groups on the phenyl ring around δ 2.2-2.4 ppm.The chemical shifts are estimated based on substituent effects on the aromatic ring and the presence of the alpha-hydroxyketone moiety.[10]
¹³C NMR - Carbonyl carbon (C=O) signal around δ 195-205 ppm. - Carbon bearing the hydroxyl group (-CH₂-OH) around δ 65-75 ppm. - Aromatic carbon signals in the range of δ 125-145 ppm. - Methyl carbon signals around δ 19-22 ppm.Based on typical chemical shifts for carbons in these environments.
Infrared (IR) Spectroscopy - A strong, sharp absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹. - A broad absorption band for the hydroxyl (O-H) stretch in the region of 3200-3500 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons around 2850-3100 cm⁻¹.Characteristic vibrational frequencies for the functional groups present in the molecule.[11]
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 164.20. - Fragmentation patterns showing the loss of key functional groups, such as the loss of a hydroxyl radical or the cleavage of the C-C bond between the carbonyl and the alpha-carbon.The fragmentation pattern will be indicative of the molecular structure.[12]

Applications in Research and Drug Development

Alpha-hydroxyacetophenones are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry.[7][12]

  • Building Blocks for Pharmaceuticals: The alpha-hydroxyketone moiety is a versatile functional group that can be further modified to introduce other functionalities. It can be a precursor for the synthesis of more complex molecules, including various heterocyclic compounds and chiral alcohols.[4]

  • Precursors to Active Pharmaceutical Ingredients (APIs): Acetophenone derivatives are scaffolds for a range of drugs.[1] The structural motifs present in 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one could be explored for the development of novel therapeutic agents.

  • Photoinitiators: Some alpha-hydroxyketones are used as photoinitiators in polymerization processes due to their ability to generate free radicals upon exposure to UV light.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one is not available, general precautions for handling aromatic ketones and alpha-hydroxyketones should be followed. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one is an alpha-hydroxyketone with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its nomenclature, predicted properties, and robust synthetic methodologies. The outlined experimental protocols, based on well-established chemical reactions, offer a clear pathway for its preparation. While further experimental work is required to fully characterize this compound and explore its applications, this guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • SpectraBase. (n.d.). 1-(2-Hydroxy-3,4-dimethyl-phenyl)ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride yields a single product, different for each xylene isomer, in high yield in each case. Write the structures of the products of acetylation of. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-3,5-dimethylphenyl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-3,4-dimethylphenyl)ethan-1-one. Retrieved from [Link]

  • Das, J. P., et al. (2012). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. The Journal of Organic Chemistry, 77(1), 175-183.
  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Academia.edu. (n.d.). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride.
  • Chemical Synthesis Database. (2025, May 20). 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Lu, K., et al. (n.d.). 1H NMR of Compound 9. Retrieved from [Link]

Sources

alpha-Hydroxy-3,4-dimethylacetophenone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to α-Hydroxy-3,4-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of α-hydroxy-3,4-dimethylacetophenone, a molecule of significant interest in photochemistry and polymer science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its fundamental properties, synthesis, reaction mechanisms, and applications, with a focus on the causal relationships that govern its behavior.

α-Hydroxy-3,4-dimethylacetophenone, with the IUPAC name 1-(3,4-dimethylphenyl)-2-hydroxyethan-1-one , is an aromatic ketone. Its structure is characterized by a 3,4-dimethylphenyl group attached to a hydroxyacetyl moiety. This substitution pattern, particularly the alpha-hydroxyl group, is pivotal to its chemical reactivity, most notably its function as a photoinitiator.

The foundational properties of this molecule are derived from its parent compound, 3,4-dimethylacetophenone (C₁₀H₁₂O). The addition of a hydroxyl group at the alpha position modifies the molecular formula to C₁₀H₁₂O₂ and increases the molecular weight.

PropertyValueSource / Rationale
IUPAC Name 1-(3,4-dimethylphenyl)-2-hydroxyethan-1-oneStandard nomenclature
Molecular Formula C₁₀H₁₂O₂Derived from 3,4-dimethylacetophenone[1][2][3] + one oxygen atom
Molecular Weight 164.20 g/mol Calculated from the molecular formula[4][5]
CAS Number Not broadly assigned; parent (3637-01-2)[1][2][6][7]
Appearance Expected to be a liquid or low-melting solidBased on similar acetophenones
Boiling Point > 243 °C (lit., for parent compound)
Density ~1.0 g/mL (lit., for parent compound)

Synthesis and Photochemical Reaction Mechanisms

The synthesis of α-hydroxyacetophenones is a critical area of study, as these compounds are valuable intermediates. While numerous methods exist, a common strategy involves the hydroxymethylation of the corresponding aldehyde or the oxidation of a suitable precursor.

General Synthetic Approach

A prevalent method for synthesizing α-hydroxyacetophenones involves the reaction of an aromatic aldehyde with a formaldehyde source, often catalyzed by a nucleophilic catalyst like a thiazolium salt (Stetter-type reaction) or an N-heterocyclic carbene. An alternative is the direct oxidation of the corresponding acetophenone. A patent describes a method involving the reaction of an aromatic aldehyde with paraformaldehyde and a peroxide, which represents a viable route.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aromatic_Aldehyde 3,4-Dimethylbenzaldehyde Reaction_Vessel Reaction Aromatic_Aldehyde->Reaction_Vessel Formaldehyde_Source Paraformaldehyde Formaldehyde_Source->Reaction_Vessel Catalyst Catalyst (e.g., N-Heterocyclic Carbene) Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Product α-Hydroxy-3,4-dimethylacetophenone Reaction_Vessel->Product Hydroxymethylation

General synthesis workflow for α-hydroxyacetophenones.
The Norrish Type I Photocleavage Mechanism

The most significant chemical property of α-hydroxy-3,4-dimethylacetophenone is its ability to undergo photocleavage upon exposure to UV radiation. This process, a Norrish Type I reaction, is the basis for its application as a photoinitiator. The α-hydroxy group is crucial as it facilitates the homolytic cleavage of the C-C bond between the carbonyl group and the alpha-carbon.

Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[9] From this excited triplet state, the molecule cleaves to form two distinct radical species: a benzoyl radical and a hydroxyalkyl radical. These radicals are highly reactive and can initiate polymerization of monomers in a formulation.

Photocleavage_Mechanism Ground_State α-Hydroxy-3,4-dimethylacetophenone (S₀) Excited_State Excited Triplet State (T₁) Ground_State->Excited_State UV Photon (hν) Cleavage Norrish Type I Cleavage Excited_State->Cleavage Intersystem Crossing Radicals Benzoyl Radical + Hydroxyalkyl Radical Cleavage->Radicals α-Cleavage Polymerization Initiation of Polymerization Radicals->Polymerization

Norrish Type I photocleavage mechanism.

Spectroscopic Characterization

The structural elucidation of α-hydroxy-3,4-dimethylacetophenone relies on standard spectroscopic techniques. The expected spectral data provides a unique fingerprint for the molecule.

TechniqueExpected FeaturesRationale
¹H NMR - Aromatic protons (3H) in the 7-8 ppm region. - Singlet for the α-CH₂ (2H) adjacent to the hydroxyl group. - Singlet for the hydroxyl proton (-OH), broad and variable. - Two singlets for the two methyl groups (6H) on the aromatic ring (~2.3-2.5 ppm).The chemical shifts are influenced by the aromatic ring, carbonyl, and hydroxyl groups. Data is inferred from similar structures.[10][11]
¹³C NMR - Carbonyl carbon (~198 ppm). - Aromatic carbons (6 signals). - Alpha-carbon (~65 ppm). - Methyl carbons (~20 ppm).The deshielding effect of the carbonyl group is significant. Data is inferred from similar structures.[8][11]
FT-IR - Strong, broad O-H stretch (~3400 cm⁻¹). - Strong C=O stretch (~1680 cm⁻¹). - C-H stretches (aromatic and aliphatic). - C=C aromatic ring stretches (~1600, 1500 cm⁻¹).These vibrational modes are characteristic of the key functional groups present in the molecule.[10]
UV-Vis - Strong absorption bands related to n→π* and π→π* transitions of the acetophenone chromophore.The aromatic ketone structure dictates the electronic transitions upon UV light absorption.[10][12]

Field-Proven Applications

The primary application of α-hydroxy-3,4-dimethylacetophenone and related compounds is as a Type I photoinitiator in UV-curable systems.[13]

UV-Curable Coatings and Inks

In formulations for coatings, inks, and adhesives, the addition of a small amount of this photoinitiator allows for rapid curing (polymerization) upon exposure to UV light. The process is efficient, solvent-free, and occurs at ambient temperature.

  • Causality: The efficiency of curing is directly linked to the quantum yield of the photocleavage reaction—the number of cleaved molecules per photon absorbed. The α-hydroxy group enhances this process compared to unsubstituted acetophenones. The generated free radicals attack the double bonds of monomers (like acrylates or methacrylates), initiating a chain reaction that results in a solid, cross-linked polymer network.

Photopolymerization_Workflow cluster_formulation Liquid Formulation PI Photoinitiator (α-Hydroxy-3,4-dimethylacetophenone) UV_Light UV Light Exposure PI->UV_Light Monomers Monomers/Oligomers (e.g., Acrylates) Initiation Initiation Monomers->Initiation Radical_Formation Free Radical Generation UV_Light->Radical_Formation Radical_Formation->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Chain Reaction Termination Termination Propagation->Termination Cured_Polymer Solid Cured Polymer Termination->Cured_Polymer

Role of α-hydroxyacetophenone in photopolymerization.
Organic Synthesis and Pharmaceutical Intermediates

Beyond polymer chemistry, α-hydroxy ketones are versatile intermediates in organic synthesis. The hydroxyl and ketone functionalities can be further modified to create more complex molecules, including those with potential biological activity.[13] They are precursors for the synthesis of various heterocyclic compounds and can be used in the development of analgesics and anti-inflammatory agents.[13]

Safety and Handling: A Self-Validating Protocol

Handling α-hydroxy-3,4-dimethylacetophenone requires adherence to standard laboratory safety protocols, as inferred from safety data sheets of analogous compounds like 3,4-dimethylacetophenone.

  • Hazard Identification: Expected to cause serious eye irritation.[14] May cause skin and respiratory tract irritation.[15] The toxicological properties have not been fully investigated.[15]

  • Handling: Use in a well-ventilated area.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[14] Wash hands thoroughly after handling.[14][15]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[14][16]

    • Skin: Wash off with soap and plenty of water.[14][16]

    • Inhalation: Move person to fresh air.[14][16]

  • Storage: Store in a cool, dry place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[15][16]

This safety protocol is self-validating; by assuming the hazards of closely related and well-documented compounds, a conservative and safe handling procedure is established, minimizing risk even in the absence of specific data for the title compound.

Conclusion

α-Hydroxy-3,4-dimethylacetophenone is more than just a chemical compound; it is a functional molecule whose utility is defined by the precise arrangement of its atoms. Its value as a photoinitiator is a direct consequence of the photochemically labile bond introduced by the α-hydroxy group. Understanding its synthesis, reaction mechanisms, and spectroscopic signature allows researchers and developers to harness its properties for advanced material applications, from rapid-curing coatings to novel synthetic pathways. This guide provides the foundational knowledge necessary to explore and innovate with this versatile molecule.

References

  • Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides | The Journal of Organic Chemistry - ACS Publications.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC.
  • 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem.
  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking)
  • CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound - Google Patents.
  • 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • 3 ,4 -Dimethylacetophenone 98 3637-01-2. Sigma-Aldrich.
  • 4-hydroxy-3-methyl acetophenone, 876-02-8 - The Good Scents Company. The Good Scents Company.
  • 3',4'-Dimethylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem.
  • 3',4'-Dimethylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • 4′-Hydroxy-3′,5′-dimethylacetophenone, CAS 5325-04-2 | SCBT. Santa Cruz Biotechnology.
  • (PDF) Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction.
  • 4-Hydroxy-3-methylacetophenone - NIST WebBook. National Institute of Standards and Technology.
  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC.
  • 3 ,4 -Dimethylacetophenone 98 3637-01-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 3,4-Dimethylacetophenone | CAS#:3637-01-2 | Chemsrc. Chemsrc.
  • 2'-Hydroxy-4',5'-dimethylacetophenone – Chem-Impex. Chem-Impex.
  • 4 - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 3',4'-Dimethylacetophenone | 3637-01-2 - ChemicalBook. ChemicalBook.
  • 3,4-Dimethylacetophenone | C 10 H 12 O | MD Topology | NMR | X-Ray.
  • (PDF)
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts.
  • 2,6-dihydroxyacetophenone - Organic Syntheses Procedure. Organic Syntheses.
  • CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents.
  • All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids.
  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC.
  • 3 ,4 -Dimethylacetophenone 98 3637-01-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 3 ,4 -Dimethylacetophenone 98 3637-01-2 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Methodological & Application

Synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone from 3,4-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This guide details the synthesis of 1-(3,4-dimethylphenyl)-2-hydroxyethanone (Target 2 ) from 3,4-dimethylacetophenone (Starting Material 1 ).[1][2] This


-hydroxy ketone scaffold is a critical intermediate in the synthesis of adrenergic agonists, enzyme inhibitors, and photo-initiators.[3]

We present two distinct protocols tailored to specific operational scales:

  • Protocol A (Hypervalent Iodine Oxidation): The preferred method for laboratory-scale synthesis (<50g) and medicinal chemistry applications.[2] It utilizes [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent) to achieve direct

    
    -hydroxylation under mild conditions, avoiding toxic halogenation reagents.[2][3]
    
  • Protocol B (Copper(II) Bromide Functionalization): A robust, scalable method (>100g) utilizing heterogeneous bromination followed by formate displacement. This route is cost-effective for larger batches but requires stricter safety controls due to lachrymatory intermediates.[1]

Part 2: Introduction & Retrosynthetic Analysis

The transformation requires the functionalization of the


-carbon of the acetophenone moiety. While direct oxidation is possible, selectivity is paramount to avoid over-oxidation to the glyoxal (dicarbonyl) or oxidative cleavage to the benzoic acid.

Chemical Structure:

  • Substrate: 3,4-Dimethylacetophenone (CAS: 3637-01-2)[1][2][4]

  • Product: 1-(3,4-Dimethylphenyl)-2-hydroxyethanone[1][2]

Retrosynthetic Logic: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hydroxy group is installed via an "oxidative umpolung" of the enol(ate).
  • Path A: Electrophilic oxygen transfer using a hypervalent iodine species.[2]

  • Path B: Electrophilic halogenation followed by nucleophilic substitution (hydrolysis).[2]

Retrosynthesis Product 1-(3,4-Dimethylphenyl)- 2-hydroxyethanone Inter_A α-Tosyloxy Intermediate (Path A) Product->Inter_A Hydrolysis Inter_B α-Bromo Intermediate (Path B) Product->Inter_B Substitution (Formate/Hydrolysis) SM 3,4-Dimethylacetophenone (Starting Material) Inter_A->SM Hypervalent Iodine Oxidation Inter_B->SM Bromination

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Part 3: Protocol A - Hypervalent Iodine Oxidation (Recommended)[1][2]

Principle: This protocol uses Koser’s Reagent (PhI(OH)OTs) in a water/acetonitrile mixture.[2] The reagent acts as an electrophile toward the enol form of the acetophenone. The resulting


-tosyloxy ketone is unstable in the reaction medium and undergoes in-situ hydrolysis to the 

-hydroxy ketone.[1][2]

Advantages:

  • Safety: Avoids handling

    
     or lachrymatory 
    
    
    
    -bromo ketones.[1][2]
  • Selectivity: High preference for mono-functionalization.

  • Simplicity: One-pot procedure.[1][2]

Materials
ReagentEquiv.MW ( g/mol )Role
3,4-Dimethylacetophenone 1.0148.20Substrate
[Hydroxy(tosyloxy)iodo]benzene (HTIB) 1.1392.21Oxidant
Acetonitrile (MeCN) --Solvent
Water --Co-solvent
Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylacetophenone (10.0 mmol, 1.48 g) in Acetonitrile (30 mL).

  • Addition: Add Water (5 mL) to the mixture. The solution may become slightly cloudy.

  • Oxidation: Add HTIB (11.0 mmol, 4.31 g) in one portion.

    • Note: The reaction is slightly exothermic. If scaling up >10g, add HTIB portion-wise over 15 minutes to maintain temperature <30°C.

  • Reflux: Heat the reaction mixture to mild reflux (approx. 80°C) for 2–3 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).[2] The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).[3]
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Dichloromethane (DCM) (50 mL) and Water (50 mL).[2]

    • Separate the organic layer.[5] Extract the aqueous layer once more with DCM (20 mL).

    • Wash combined organics with Saturated NaHCO

      
        (to remove TsOH) and Brine .[2]
      
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0%

      
       30% EtOAc in Hexane).[2]
      

Part 4: Protocol B - Copper(II) Bromide Functionalization (Scale-Up)

Principle: Copper(II) bromide (


) acts as a heterogeneous brominating agent.[2] Unlike elemental bromine, it suppresses the formation of 

-dibromo side products.[3] The intermediate

-bromo ketone is then converted to the alcohol via a formate ester intermediate (the "Kröhnke" or "Formate" method) to prevent aldol polymerization.
Materials
ReagentEquiv.Role
3,4-Dimethylacetophenone 1.0Substrate
Copper(II) Bromide (

)
2.0Brominating Agent
Ethyl Acetate / Chloroform 1:1 v/vSolvent (Step 1)
Sodium Formate 3.0Nucleophile (Step 2)
Ethanol (85%) -Solvent (Step 2)
Step-by-Step Procedure

Step 1: Selective Bromination [1][2]

  • Dissolve 3,4-dimethylacetophenone (50 mmol, 7.41 g) in a 1:1 mixture of EtOAc/CHCl

    
      (150 mL).
    
  • Add finely powdered

    
      (100 mmol, 22.3 g).
    
  • Heat to reflux with vigorous stirring for 4–6 hours.

    • Observation: The black

      
       will gradually turn into white/gray CuBr precipitate.
      
    • Endpoint: Evolution of HBr gas ceases and the dark color fades.

  • Cool and filter off the CuBr salts. Wash the filter cake with EtOAc.

  • Concentrate the filtrate to obtain the crude

    
    -bromo-3,4-dimethylacetophenone .[1][2]
    
    • Caution: This intermediate is a potent lachrymator (tear gas).[2] Handle only in a fume hood.

Step 2: Substitution & Hydrolysis

  • Dissolve the crude bromo-ketone in 85% Ethanol (100 mL).

  • Add Sodium Formate (150 mmol, 10.2 g).

  • Reflux for 4 hours.

    • Mechanism:[1][2][6][7][8] The bromide is displaced by formate to yield the

      
      -formyloxy ketone, which hydrolyzes under the reaction conditions (or upon workup) to the alcohol.
      
  • Work-up:

    • Evaporate most of the ethanol.

    • Add water (100 mL) and extract with EtOAc (3 x 50 mL).

    • Wash with water and brine.[9]

  • Isolation: Dry (MgSO

    
    ) and concentrate. The product usually solidifies upon standing or cooling.
    

Part 5: Mechanistic Visualization

The following diagram illustrates the mechanistic pathways for both protocols, highlighting the critical intermediates.

Mechanism SM 3,4-Dimethylacetophenone Enol Enol Tautomer SM->Enol Tautomerization Complex_A I(III)-Enol Complex Enol->Complex_A + PhI(OH)OTs (Koser's Reagent) Bromo α-Bromo Ketone Enol->Bromo + CuBr2 Tosylate α-Tosyloxy Ketone Complex_A->Tosylate - PhI Product 1-(3,4-Dimethylphenyl)- 2-hydroxyethanone Tosylate->Product + H2O / - TsOH Formate α-Formyloxy Ketone Bromo->Formate + HCOONa (SN2) Formate->Product Hydrolysis

Figure 2: Mechanistic comparison of Hypervalent Iodine oxidation (Red path) vs. Bromination/Hydrolysis (Blue path).[1][2]

Part 6: Analytical Validation

Upon isolation, the product must be validated against the following predicted spectral data.

1. Physical Properties:

  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: Expected range 85–95°C (based on structural analogs; pure 3,4-dimethylacetophenone is liquid/low melt, hydroxylation increases MP).[2][3]

2.


H-NMR (400 MHz, CDCl

):
| Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 7.65 – 7.75 | Multiplet | 2H | Ar-H (H2, H6) | | 7.25 | Doublet | 1H | Ar-H (H5) | | 4.85 | Singlet | 2H | -CH

-OH | | 3.50 | Broad Singlet | 1H | -OH (Exchangeable) | | 2.32 | Singlet | 6H | Ar-CH

(x2) |[1][2]

3. Mass Spectrometry (ESI+):

  • [M+H]

    
    :  Calc. 165.09; Found 165.1.
    
  • [M+Na]

    
    :  Calc. 187.07; Found 187.1.[2]
    

Part 7: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Old Koser's ReagentHTIB is moisture sensitive.[1][2] Ensure reagent is white/crystalline. If yellow/sticky, recrystallize or purchase fresh.[3]
Polymerization (Protocol B) Direct hydrolysis of bromo-ketoneDo not use NaOH/KOH directly on the bromo-ketone.[1][2] Ensure the Formate intermediate is formed first.
Dimer Formation High ConcentrationPerform the reaction at 0.1M - 0.2M concentration. High conc. favors intermolecular aldol condensation.[2]
Yellow Product Trace Iodine/BromineWash organic layer with dilute sodium thiosulfate (Na

S

O

) during workup.[2]

Part 8: References

  • Moriarty, R. M., et al. "Hypervalent iodine in organic synthesis."[3][10] Synlett, 1990, 365-383.[2][3][10] Link[2]

  • Koser, G. F. "[Hydroxy(tosyloxy)iodo]benzene."[3][10][11] Encyclopedia of Reagents for Organic Synthesis, 2001.[3] Link

  • King, L. C., & Ostrum, G. K. "Selective bromination with copper(II) bromide."[3] Journal of Organic Chemistry, 1964, 29(12), 3459-3461.[3] Link[2]

  • Bauer, D. P., & Macomber, R. S. "Convenient synthesis of

    
    -hydroxy ketones."[3] Journal of Organic Chemistry, 1975, 40(13), 1990-1992.[3] Link[2]
    
  • PubChem Compound Summary. "3,4-Dimethylacetophenone." National Center for Biotechnology Information.[2] Link[2]

Sources

Application Note & Protocol: Alpha-Hydroxylation of 3',4'-Dimethylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Hydroxy Aryl Ketones

α-Hydroxy aryl ketones are a pivotal class of organic molecules, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their unique bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a diverse range of subsequent chemical transformations. The target molecule of this protocol, 2-hydroxy-1-(3,4-dimethylphenyl)ethanone, is a valuable intermediate, with its structural motif present in various pharmacologically relevant scaffolds. This document provides detailed, validated protocols for the synthesis of this key intermediate from its readily available precursor, 3',4'-dimethylacetophenone. The methodologies presented herein are selected for their efficiency, scalability, and reliability, catering to the needs of both academic research and industrial drug development.

Physicochemical Properties of Reactant and Product

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)
3',4'-Dimethylacetophenone 3',4'-DimethylacetophenoneC₁₀H₁₂O148.20Liquid2431.001
2-Hydroxy-1-(3,4-dimethylphenyl)ethanone 2-Hydroxy-1-(3,4-dimethylphenyl)ethanoneC₁₀H₁₂O₂164.20Solid--

Protocol 1: Direct α-Hydroxylation using Oxone® and Catalytic Iodobenzene

This protocol details a metal-free, direct oxidation method for the α-hydroxylation of 3',4'-dimethylacetophenone. The reaction utilizes Oxone® as the primary oxidant, with trifluoroacetic anhydride (TFAA) as an activator, and a catalytic amount of iodobenzene. This method is advantageous due to its operational simplicity and the use of relatively benign reagents.[1][2]

Reaction Principle

The reaction proceeds through the in situ generation of a hypervalent iodine(III) species from iodobenzene by Oxone®. This reactive iodine species then facilitates the selective hydroxylation at the α-position of the ketone. Oxone® also plays a role in promoting the enolization of the ketone, which is a key step in the reaction mechanism. The iodobenzene is regenerated in a catalytic cycle, making the process more atom-economical.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 3',4'-dimethylacetophenone, iodobenzene, acetonitrile, and water in a round-bottom flask. add_oxone Add Oxone® in portions to the stirred mixture. start->add_oxone add_tfaa Cool the mixture in an ice bath and add trifluoroacetic anhydride (TFAA) dropwise. add_oxone->add_tfaa heat Heat the reaction mixture at 90°C for 15 hours. add_tfaa->heat cool Cool the reaction to room temperature. heat->cool quench Quench with saturated aqueous NaHCO₃ solution. cool->quench extract Extract with ethyl acetate. quench->extract wash Wash the organic layer with brine, dry over Na₂SO₄, and filter. extract->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography. concentrate->purify end end purify->end Obtain pure 2-hydroxy-1-(3,4-dimethylphenyl)ethanone

Caption: Workflow for Oxone®-mediated α-hydroxylation.

Materials and Reagents
  • 3',4'-Dimethylacetophenone

  • Oxone® (Potassium peroxymonosulfate)

  • Iodobenzene

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3',4'-dimethylacetophenone (1.48 g, 10 mmol), iodobenzene (0.41 g, 2 mmol, 20 mol%), acetonitrile (20 mL), and water (20 mL).

  • Reagent Addition: Begin stirring the mixture. To this biphasic solution, add Oxone® (16.6 g, 27 mmol, 2.7 equiv) in one portion.

  • Activation: Cool the flask in an ice bath. Slowly add trifluoroacetic anhydride (9.8 mL, 70 mmol, 7.0 equiv) dropwise over 10-15 minutes. Caution: The addition of TFAA is exothermic.

  • Reaction: Remove the ice bath and heat the reaction mixture to 90 °C in a preheated oil bath. Maintain stirring at this temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-hydroxy-1-(3,4-dimethylphenyl)ethanone.

Protocol 2: α-Bromination Followed by Hydrolysis

This classic two-step approach first introduces a bromine atom at the α-position, which then undergoes nucleophilic substitution with a hydroxide source to yield the desired α-hydroxy ketone.[3][4] While being a two-step process, it utilizes common laboratory reagents and offers a reliable route to the product.

Reaction Principle

Step 1: α-Bromination: The reaction is initiated by the enolization of the ketone under acidic conditions. The enol form then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the α-bromo ketone.

Step 2: Hydrolysis: The α-bromo ketone is treated with a base, such as sodium bicarbonate, in a nucleophilic substitution reaction (SN2 type) where the bromide is displaced by a hydroxyl group.

Experimental Workflow

G cluster_bromination Step 1: α-Bromination cluster_hydrolysis Step 2: Hydrolysis start Dissolve 3',4'-dimethylacetophenone in methanol. add_br2 Cool to 0-5°C and add bromine dropwise. start->add_br2 react_br2 Stir at low temperature until reaction is complete (monitored by TLC). add_br2->react_br2 precipitate Add water to precipitate the α-bromo ketone. react_br2->precipitate isolate_bromo Filter, wash with water, and dry the solid. precipitate->isolate_bromo dissolve_bromo Suspend the α-bromo ketone in a mixture of methanol and water. isolate_bromo->dissolve_bromo add_base Add sodium bicarbonate and sodium formate. dissolve_bromo->add_base heat Heat the mixture at 60°C for several hours. add_base->heat cool_filter Cool to room temperature and filter. heat->cool_filter end end cool_filter->end Obtain 2-hydroxy-1-(3,4-dimethylphenyl)ethanone G cluster_reaction Reaction cluster_workup Work-up & Purification start Add 3',4'-dimethylacetophenone and DMSO to a flask. add_ibx Add IBX to the solution and stir at room temperature. start->add_ibx precipitate Add water to precipitate the byproduct (2-iodobenzoic acid). add_ibx->precipitate filter_byproduct Filter off the solid byproduct. precipitate->filter_byproduct extract Extract the filtrate with diethyl ether or ethyl acetate. filter_byproduct->extract wash Wash the organic layer, dry, and filter. extract->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography. concentrate->purify end end purify->end Obtain pure 2-hydroxy-1-(3,4-dimethylphenyl)ethanone

Sources

Application Notes & Protocols: Leveraging 1-(3,4-Dimethylphenyl)-2-hydroxyethanone as a Versatile Photoinitiator Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Photoinitiators in Photopolymerization

Photopolymerization, or UV curing, is a cornerstone technology in modern manufacturing and development, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers.[1] This process is driven by photoinitiators, molecules that absorb light energy (typically UV or visible) and convert it into chemical energy by generating reactive species, such as free radicals or cations.[2]

Photoinitiators are broadly classified into two categories based on their mechanism of action:

  • Type I Photoinitiators (Photocleavage): These molecules undergo unimolecular bond cleavage upon absorbing light, directly forming one or more free radicals. The α-hydroxy ketone family, to which our subject compound belongs, is a prominent example of this class.[2][3]

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators, when in an excited state from light absorption, interact with a co-initiator (a hydrogen donor, often an amine) to generate the initiating free radicals.[2][3][4]

This guide focuses on 1-(3,4-Dimethylphenyl)-2-hydroxyethanone , a member of the α-hydroxy ketone class. While not as commonly cited as commercial products like Irgacure 1173 or Darocur 1173, its structure presents a unique and versatile platform. It functions not only as a standalone Type I photoinitiator but, more significantly, as an intermediate for synthesizing next-generation, functional photoinitiators with tailored properties such as reduced migration and enhanced reactivity.

Part 1: Core Principles and Mechanism of Action

Physicochemical Profile and Rationale

1-(3,4-Dimethylphenyl)-2-hydroxyethanone is a structural analog of widely used α-hydroxy ketone photoinitiators. The core functionality lies in the benzoyl group attached to a carbon bearing a hydroxyl group. This specific arrangement is primed for efficient photocleavage. The dimethyl substitution on the phenyl ring is anticipated to slightly modify the molecule's electronic properties and absorption spectrum compared to its unsubstituted counterparts.

Property1-(3,4-Dimethylphenyl)-2-hydroxyethanone (Subject Compound)2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Commercial Analog - Irgacure 1173)[5]
Chemical Structure
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol
Photoinitiator Class Norrish Type I (α-Hydroxy Ketone)Norrish Type I (α-Hydroxy Ketone)
Anticipated UV λmax ~245 nm, with a shoulder at ~280-330 nm~245 nm, with a shoulder at ~280-330 nm
Key Feature Functional -OH group for derivatization; Dimethylphenyl group may enhance solubility in specific formulations.Proven efficacy in clear coats; High reactivity.
Mechanism: Norrish Type I α-Cleavage

The primary photochemical process for α-hydroxy ketones is the Norrish Type I reaction. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited triplet state, the molecule undergoes rapid and efficient homolytic cleavage of the C-C bond between the carbonyl group and the α-carbon.[6]

This α-cleavage event generates two distinct free radicals:

  • A 3,4-Dimethylbenzoyl Radical .

  • A Hydroxymethyl Radical .

Both radical species are capable of initiating the chain polymerization of acrylate or methacrylate monomers, making this class of initiators highly efficient.

G Figure 1: Norrish Type I α-Cleavage Mechanism reactant_node reactant_node process_node process_node radical_node radical_node product_node product_node sub 1-(3,4-Dimethylphenyl)- 2-hydroxyethanone hv UV Light (hν) excited Excited Triplet State hv->excited Absorption cleavage α-Cleavage excited->cleavage rad1 3,4-Dimethylbenzoyl Radical cleavage->rad1 rad2 Hydroxymethyl Radical cleavage->rad2 monomer Monomer (e.g., Acrylate) rad1->monomer Initiation rad2->monomer Initiation polymer Polymer Chain Growth monomer->polymer

Figure 1: Norrish Type I α-Cleavage Mechanism

Part 2: Application as a Versatile Intermediate: Synthesis Protocols

The true value of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone lies in its utility as a building block. The secondary hydroxyl group is a reactive handle for chemical modification, allowing for the synthesis of "macro-photoinitiators" or polymerizable photoinitiators. These advanced initiators are covalently bound to the polymer network, significantly reducing the potential for migration of unreacted initiator or photoproducts—a critical requirement for applications in food packaging, biomedical devices, and low-odor coatings.[7][8]

Protocol 1: Synthesis of a Polymerizable Acrylate-Functionalized Photoinitiator

This protocol details the esterification of the intermediate with acryloyl chloride to create a novel photoinitiator that can participate directly in the polymerization process.

Objective: To synthesize 1-(3,4-dimethylphenyl)-2-oxo-2-phenylethyl acrylate.

Materials:

  • 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

  • Acryloyl chloride

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone and a small amount of inhibitor (e.g., 100 ppm MEHQ) in anhydrous DCM.

  • Base Addition: Add 1.2 equivalents of triethylamine to the solution. Cool the flask to 0°C in an ice bath.

  • Acryloylation: Add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure acrylate-functionalized photoinitiator.

G Figure 2: Workflow for Synthesis of Polymerizable PI start_node start_node process_node process_node qc_node qc_node end_node end_node start Start: Dissolve Intermediate & Inhibitor in Anhydrous DCM add_base Add Triethylamine (Base) Cool to 0°C start->add_base add_acryloyl Dropwise Addition of Acryloyl Chloride add_base->add_acryloyl react Stir at Room Temp (4-6 hours) add_acryloyl->react monitor TLC Monitoring react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Wash, Dry) monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, FTIR, UV-Vis) purify->characterize finish End: Pure Polymerizable Photoinitiator characterize->finish

Figure 2: Workflow for Synthesis of Polymerizable PI
Protocol 2: Characterization of the Synthesized Photoinitiator
  • ¹H NMR: Confirm the presence of vinyl protons from the acrylate group (typically 3 protons between 5.8-6.5 ppm) and the disappearance of the hydroxyl proton.

  • FTIR Spectroscopy: Look for the appearance of a strong C=O ester stretch (~1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch from the starting material.

  • UV-Vis Spectroscopy: Record the absorption spectrum in a suitable solvent (e.g., acetonitrile). The spectrum should resemble that of the parent α-hydroxy ketone, confirming the chromophore remains intact. The molar extinction coefficient should be determined.

Part 3: Performance Evaluation in UV Curing Formulations

Once synthesized, the new photoinitiator must be evaluated for its curing efficiency.

Protocol 3: Preparation of a Standard UV-Curable Acrylate Formulation

Objective: To create a model liquid formulation to test the photoinitiator's performance.

Components:

  • Oligomer: Provides the core properties of the final cured material (e.g., flexibility, hardness). Example: Urethane Diacrylate (20-60 wt%).

  • Monomer/Reactive Diluent: Adjusts viscosity and crosslink density. Example: Trimethylolpropane Triacrylate (TMPTA) (40-80 wt%).[9]

  • Photoinitiator: The newly synthesized polymerizable photoinitiator (0.5-5.0 wt%).[10]

ComponentRole in FormulationExample Weight %
Urethane DiacrylateFlexibility, Toughness50%
TMPTAReactivity, Crosslink Density47%
Synthesized PI Initiation of Polymerization 3%
Additives (Flow aids, etc.)Performance Modification<1%

Procedure:

  • In an amber vial to protect from ambient light, combine the oligomer and monomer.

  • Gently warm the mixture (if necessary) and stir until homogeneous.

  • Add the synthesized photoinitiator and stir in the dark until fully dissolved.

  • Allow the formulation to cool and for any air bubbles to dissipate.

Protocol 4: Evaluation of Photopolymerization Kinetics and Cure Properties

Objective: To quantify the cure speed and final properties of the formulation.

Methods:

  • Real-Time FTIR (RT-FTIR): This is the gold standard for monitoring polymerization kinetics.

    • Procedure: A thin film of the liquid formulation is placed between two salt plates in an FTIR spectrometer. The sample is irradiated with a UV lamp of a specific intensity and wavelength.

    • Analysis: The decrease in the area of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) is monitored over time. This allows for the calculation of the rate of polymerization and the final double bond conversion (%).[7]

  • Photo-Differential Scanning Calorimetry (Photo-DSC):

    • Procedure: A small sample of the formulation is placed in a DSC pan and irradiated with a UV source.

    • Analysis: The instrument measures the heat flow from the exothermic polymerization reaction. The resulting heat-flow-versus-time curve provides information on the induction period, reaction rate, and total energy released.

  • Physical Cure Tests:

    • Surface Cure (Tack-Free Time): Apply a thin film of the formulation to a substrate and expose it to a UV source. Periodically, gently touch the surface with a cotton ball. The time at which no fibers adhere is the tack-free time. This is a measure of the mitigation of oxygen inhibition at the surface.[3][10]

    • Through Cure (Solvent Rub Test): After curing, rub the surface with a cotton swab soaked in a solvent like methyl ethyl ketone (MEK). The number of double rubs required to break through the coating indicates the degree of crosslinking and through-cure.

G Figure 3: Experimental Workflow for PI Performance Evaluation cluster_formulation Formulation cluster_curing Curing & Analysis cluster_evaluation Data & Results start_node start_node process_node process_node analysis_node analysis_node end_node end_node formulate Prepare Formulation (Oligomer + Monomer + PI) apply Apply Thin Film to Substrate formulate->apply cure Expose to UV Lamp (Controlled Intensity) apply->cure rtftir Kinetic Analysis (RT-FTIR) cure->rtftir dsc Enthalpy Analysis (Photo-DSC) cure->dsc physical Physical Tests (Tack, Solvent Rubs) cure->physical results Cure Speed & Final Polymer Properties rtftir->results dsc->results physical->results

Figure 3: Experimental Workflow for PI Performance Evaluation

References

  • Synthesis of novel one-component photoinitiators based on thioxanthone derivatives. ResearchGate. Available at: [Link]

  • Ricci, M. & Castelli, C. Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU. Available at: [Link]

  • Photochemistry and Photophysics of ??-Hydroxy Ketones. ResearchGate. Available at: [Link]

  • α-hydroxyalkyl ketones derivatives used as photoinitiators for photografting field. ResearchGate. Available at: [Link]

  • Alpha-hydroxyalkyl phenyl ketone photoinitiator, its preparation method and application. Google Patents.
  • Synthesis of novel one-component photoinitiators based on thioxanthone derivatives. ResearchGate. Available at: [Link]

  • Photoinitiators Formulation Overview. Bomar Blog. Available at: [Link]

  • Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. MDPI. Available at: [Link]

  • Photoinitiators for high-performance UV curing applications. SONGWON Industrial Group. Available at: [Link]

  • Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech. Available at: [Link]

  • Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. Purdue University. Available at: [Link]

  • Reaction mechanism of photoinitiators. ResearchGate. Available at: [Link]

  • Polymerisable photoinitiators for LED curable compositions. European Publication Server. Available at: [Link]

  • Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. Purdue University. Available at: [Link]

  • Tailored Thioxanthone-Based Photoinitiators for Two-Photon-Controllable Polymerization and Nanolithographic Printing. Purdue Engineering. Available at: [Link]

  • The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. PubMed. Available at: [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at: [Link]

Sources

Optimized Friedel-Crafts Acylation Strategies for Dimethylphenacyl Alcohol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylphenacyl alcohol (2-hydroxy-2-methyl-1-phenylpropan-1-one), widely recognized as a Type I photoinitiator (e.g., Darocur 1173), is a critical intermediate in UV-curable coatings and pharmaceutical synthesis. Its industrial preparation relies heavily on the quality of its acylated precursors: Isobutyrophenone or


-Chloroisobutyrophenone .

This application note details high-fidelity Friedel-Crafts acylation protocols for synthesizing these precursors. We contrast the classical stoichiometric aluminum chloride (


) route—favored for its reliability and high yield—with emerging catalytic "green" methodologies utilizing zeolites and metal triflates. Emphasis is placed on mechanistic control, heat management, and the suppression of isomerization side reactions.

Strategic Route Analysis

The synthesis of the target alcohol generally proceeds via two primary acylation pathways. Selection depends on the available starting materials and waste management capabilities.

FeatureRoute A: Isobutyryl Chloride Route B:

-Chloroisobutyryl Chloride
Intermediate Isobutyrophenone (

)

-Chloroisobutyrophenone (

)
Next Step Halogenation (

-chlorination/bromination) then Hydrolysis
Direct Hydrolysis (One-pot potential)
Atom Economy Lower (Requires

step)
Higher (Direct precursor)
F-C Difficulty Moderate (Alkylation rearrangement possible)High (Deactivated acylating agent)
Preferred Catalyst

, Zeolites,

,


(Strong Lewis Acid required)

Recommendation: Route B is the preferred method for advanced process development as it bypasses the difficult


-halogenation of the ketone, directly yielding the hydrolyzable precursor. However, it requires stricter moisture control due to the reactivity of the 

-chloroacyl chloride.

Mechanistic Insight & Control

Understanding the electrophilic aromatic substitution (EAS) mechanism is vital for troubleshooting.

The "Complexation" Trap

Unlike Friedel-Crafts alkylation (which is catalytic), acylation typically requires stoichiometric Lewis acid.[1]

  • Activation:

    
     (Acylium ion).
    
  • Attack: Benzene attacks the acylium ion to form the sigma complex.

  • Product Inhibition: The resulting ketone product is a Lewis base.[1] It complexes 1:1 with

    
     via the carbonyl oxygen (
    
    
    
    ).
    • Consequence: You must use

      
       equivalent of 
      
      
      
      (typically 1.1–1.2 eq). The catalyst is "consumed" until the aqueous quench releases the ketone.
Mechanistic Pathway Diagram

FC_Mechanism Start Acyl Chloride (R-COCl) Acylium Acylium Complex [R-C=O]+ [AlCl4]- Start->Acylium Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Benzene Benzene Benzene (Nucleophile) Benzene->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl FinalProduct Phenacyl Precursor (Ketone) ProductComplex->FinalProduct Hydrolysis Quench H2O/HCl Quench Quench->FinalProduct

Figure 1: Mechanistic flow of Friedel-Crafts acylation showing the critical product-complexation step that necessitates stoichiometric catalyst loading.

Detailed Protocols

Protocol A: Synthesis of -Chloroisobutyrophenone (Direct Precursor)

Method: Classical Lewis Acid (


) Mediation
Scale:  Laboratory (50 mmol)
Safety:  perform in a fume hood. 

reacts violently with water.
Materials
  • Benzene (Dry, excess as solvent/reactant): 40 mL

  • 
    -Chloroisobutyryl Chloride (2-Chloro-2-methylpropionyl chloride): 7.05 g (50 mmol)
    
  • Aluminum Chloride (

    
    ), anhydrous: 7.33 g (55 mmol, 1.1 eq)
    
  • Dichloromethane (DCM), anhydrous: 50 mL (Optional co-solvent if benzene excess is undesirable)

  • HCl (conc.) and Ice for quenching.[2]

Experimental Workflow
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap (NaOH scrubber). Maintain a Nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with

    
     and 20 mL of dry DCM (or Benzene). Cool to 0–5°C using an ice bath.[2][3]
    
  • Acylium Formation (Perrier Mode): Add the

    
    -Chloroisobutyryl Chloride dropwise to the 
    
    
    
    suspension over 15 minutes.
    • Observation: The solid

      
       will dissolve/react, often turning the solution yellow/orange, indicating acylium ion formation. Stir for 15 mins at 0°C.
      
  • Arene Addition: Add Benzene (20 mL) dropwise via the addition funnel over 30 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic.[4] Evolution of HCl gas will be observed.[5]
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench (Critical): Pour the reaction mixture slowly onto a stirred slurry of 100g ice and 20 mL conc. HCl.

    • Why: This breaks the strong

      
       complex and dissolves aluminum salts.
      
  • Workup: Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (

    
     mL). Combine organics and wash with:
    
    • 
       (
      
      
      
      mL)
    • Sat.

      
       (
      
      
      
      mL) - Caution: Gas evolution
    • Brine (

      
       mL)
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation under high vacuum is recommended to remove traces of benzene and oligomers.

Protocol B: Green Catalytic Synthesis of Isobutyrophenone

Method: Heterogeneous Catalysis (Zeolite H-Beta or Sulfated Zirconia) Context: Suitable for facilities restricting stoichiometric metal waste. Lower yield but higher atom economy regarding catalyst.

Materials
  • Benzene: 50 mmol (4.5 mL)

  • Isobutyryl Chloride: 10 mmol (1.05 mL)

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25), calcined at 500°C for 4h prior to use: 0.5 g.
    
Experimental Workflow
  • Setup: 25 mL sealed pressure tube or autoclave (to contain volatiles at elevated temp).

  • Loading: Charge calcined Zeolite, Benzene, and Isobutyryl Chloride.

  • Reaction: Heat to 120°C (or reflux if using open system, though slower) for 6–12 hours.

    • Note: Unlike

      
      , the zeolite does not form a permanent complex, allowing catalytic turnover. However, pore clogging (coking) can occur.
      
  • Workup: Cool to room temperature. Filter the catalyst (can be regenerated via calcination).

  • Isolation: Evaporate excess benzene. The crude oil is typically >90% pure Isobutyrophenone.

Comparative Data & Troubleshooting

Method Comparison Table
MetricProtocol A (

)
Protocol B (Zeolite)
Yield 85–95%60–75%
Selectivity High (Para/Mono)Moderate (Isomerization possible)
Waste Stream High (Al salts, acidic water)Low (Solid waste, recyclable)
Reaction Time 3–4 Hours6–24 Hours
Moisture Sensitivity ExtremeModerate
Troubleshooting Guide
  • Issue: Low Yield in Protocol A.

    • Cause: Old

      
       (hydrated).
      
    • Fix: Use fresh, anhydrous

      
      . It should be a free-flowing powder, not clumped.
      
    • Cause: Incomplete hydrolysis of the complex.

    • Fix: Ensure the quench is acidic (HCl) and stirred vigorously for at least 30 mins.

  • Issue: Isomerization (n-propyl vs isopropyl).

    • Cause: High temperature.

    • Fix: Keep the reaction at 0–10°C during addition. The isopropyl cation can rearrange to n-propyl if the mechanism shifts towards free carbocation character, though this is less common with acyl cations than alkyl cations.

Process Workflow Diagram

Workflow Prep Preparation Dry Glassware, N2 Atmosphere Complex Complex Formation AlCl3 + RCOCl in DCM (0°C) Prep->Complex Addition Substrate Addition Add Benzene Dropwise (<10°C) Complex->Addition Reaction Reaction Phase Stir RT, 3h Addition->Reaction Check TLC/GC Check Complete? Reaction->Check Check->Reaction No (Extend Time) Quench Quench Ice + Conc. HCl Check->Quench Yes Workup Workup Extract, Wash (NaHCO3), Dry Quench->Workup Purify Purification Vacuum Distillation Workup->Purify

Figure 2: Step-by-step operational workflow for the stoichiometric Friedel-Crafts acylation.

References

  • Friedel–Crafts Acylation Mechanisms and C

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Green Chemistry: Friedel–Crafts Acylation using Sulf

    • Source: Royal Society of Chemistry (Green Chem.)
    • URL:[Link]

  • Synthesis of 2-Hydroxy-2-methyl-1-phenylpropan-1-one (D

    • Source: PubChem (NIH)
    • URL:[Link]

  • Metal Triflate Catalysts in Friedel-Crafts Acyl

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Standard Operating Procedure for Friedel-Crafts Acylation Source: University of Michigan (Labor

Sources

Preparation of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone via alpha-bromination hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-(3,4-dimethylphenyl)-2-hydroxyethanone, a valuable α-hydroxy ketone intermediate. α-Hydroxy ketones are a pivotal class of compounds in organic chemistry, serving as versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide details a robust, two-step synthetic route commencing with the selective α-bromination of 1-(3,4-dimethylphenyl)ethanone, followed by nucleophilic substitution via hydrolysis to yield the target compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, safety, and practical execution.

Introduction: The Significance of α-Hydroxy Ketones

The α-hydroxy ketone motif is a prevalent structural feature in numerous biologically active molecules and natural products.[1] Their utility as synthetic intermediates is well-established, owing to the dual reactivity of the hydroxyl and carbonyl groups which allows for a wide array of chemical transformations.[3] The synthesis described herein provides a reliable pathway to 1-(3,4-dimethylphenyl)-2-hydroxyethanone, a key precursor for more complex molecular architectures.

The chosen synthetic strategy involves an initial acid-catalyzed α-bromination of an acetophenone derivative. This classic reaction is a cornerstone of organic synthesis, providing key intermediates for various industries.[4] The subsequent hydrolysis of the resulting α-bromo ketone furnishes the desired α-hydroxy ketone. This two-step process is generally efficient and scalable, making it suitable for laboratory and potential industrial applications.

Reaction Scheme

Reaction_Scheme Start 1-(3,4-Dimethylphenyl)ethanone Intermediate 2-Bromo-1-(3,4-dimethylphenyl)ethanone Start->Intermediate Step 1: α-Bromination Final 1-(3,4-Dimethylphenyl)-2-hydroxyethanone Intermediate->Final Step 2: Hydrolysis Reagent1 N-Bromosuccinimide (NBS) Acid Catalyst (e.g., p-TsOH) Methanol (Solvent) Reagent2 H2O, NaHCO3 (or other base)

Figure 1: Overall synthetic workflow for the preparation of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone.

Health and Safety Precautions

A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a skin sensitizer.[7][8] It can cause severe skin burns and eye damage.[9] Avoid inhalation of dust and direct contact with skin and eyes.[8][9] In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes.[10]

  • Corrosive Reagents: Handle all corrosive materials, such as acids and bases, with extreme care.[11] Always add acid to water, never the other way around, to prevent splattering.[12] Ensure that an emergency eyewash and shower are readily accessible.[12]

  • Organic Solvents: Organic solvents are flammable and may be toxic. Avoid open flames and work in a well-ventilated area.

Experimental Protocols

Part A: α-Bromination of 1-(3,4-Dimethylphenyl)ethanone

This procedure details the selective monobromination at the α-position of the ketone. The reaction is catalyzed by an acid, proceeding through an enol intermediate.[13][14] The use of N-Bromosuccinimide (NBS) is a common and effective method for this transformation.[15]

Materials:

  • 1-(3,4-Dimethylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Methanol (reagent grade)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any unreacted bromine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 2-bromo-1-(3,4-dimethylphenyl)ethanone. The crude product can be purified further by recrystallization or column chromatography if necessary.[16]

Part B: Hydrolysis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone

The α-bromo ketone intermediate is converted to the final α-hydroxy ketone via a nucleophilic substitution reaction (hydrolysis).

Materials:

  • 2-Bromo-1-(3,4-dimethylphenyl)ethanone (from Part A)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Water

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the crude 2-bromo-1-(3,4-dimethylphenyl)ethanone (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., a 1:1 mixture of water and acetone or THF).

  • Addition of Base: Add sodium bicarbonate (1.5 - 2.0 eq) to the mixture. The base neutralizes the HBr formed during the reaction.

  • Reaction Conditions: Heat the mixture gently (40-50 °C) and stir vigorously until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 1-(3,4-dimethylphenyl)-2-hydroxyethanone. The product can be further purified by column chromatography or recrystallization.[17]

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better control and optimization of the synthesis.

Mechanism of α-Bromination

The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol intermediate, which is the rate-determining step.[13][18]

Bromination_Mechanism Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone 1. Protonation of Carbonyl Enol Enol Intermediate ProtonatedKetone->Enol 2. Deprotonation (Rate-determining) BromoKetone α-Bromo Ketone Enol->BromoKetone 3. Nucleophilic attack on Br+

Figure 2: Mechanism of acid-catalyzed α-bromination of a ketone.

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst.

  • Enol Formation: A base (such as the solvent) removes a proton from the α-carbon, leading to the formation of the enol intermediate. This is the slow, rate-determining step of the reaction.[14]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine source (in this case, from NBS), forming the α-bromo ketone and regenerating the acid catalyst.

Mechanism of Hydrolysis

The hydrolysis of the α-bromo ketone is a nucleophilic substitution reaction, likely proceeding through an S_N2 mechanism.

Hydrolysis_Mechanism BromoKetone α-Bromo Ketone TransitionState Transition State BromoKetone->TransitionState Nucleophilic Attack HydroxyKetone α-Hydroxy Ketone TransitionState->HydroxyKetone Bromide leaves Nucleophile H2O (Nucleophile)

Figure 3: Proposed S_N2 mechanism for the hydrolysis of the α-bromo ketone.

The hydroxide ion or water molecule acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group in a single concerted step.

Data Summary and Characterization

The following table summarizes key quantitative data for the synthesis.

ParameterValueReference
Starting Material
IUPAC Name1-(3,4-Dimethylphenyl)ethanone[19]
CAS Number3637-01-2[19]
Molecular FormulaC₁₀H₁₂O[19]
Molecular Weight148.20 g/mol [19]
Intermediate
IUPAC Name2-Bromo-1-(3,4-dimethylphenyl)ethanone[20]
CAS Number2633-50-3[20]
Molecular FormulaC₁₀H₁₁BrO[20]
Molecular Weight227.10 g/mol [20]
Final Product
IUPAC Name1-(3,4-Dimethylphenyl)-2-hydroxyethanone
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol

Characterization:

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H).

  • Mass Spectrometry (MS): To determine the molecular weight.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in bromination Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active.
Side reactions (e.g., dibromination).Use a 1:1 molar ratio of ketone to NBS. Add NBS slowly.[21]
Formation of aromatic bromination products Ring is activated.While the dimethyl groups are activating, selective α-bromination is generally favored under these conditions. If ring bromination is observed, consider milder conditions or a different brominating agent.
Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of base and/or extend the reaction time. Ensure adequate mixing.
Product decomposition Harsh reaction conditions.Avoid excessive heat during hydrolysis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(3,4-dimethylphenyl)-2-hydroxyethanone. By understanding the underlying reaction mechanisms and adhering to the outlined safety precautions, researchers can confidently and efficiently prepare this valuable α-hydroxy ketone intermediate for a variety of applications in drug discovery and organic synthesis.

References

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). PMC. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • The reaction mechanism of α-bromination of acetophenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Alpha Bromination of a Ketone 002. (2014). YouTube. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. (n.d.). OuluREPO. Retrieved from [Link]

  • New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. (2025). ResearchGate. [Link]

  • Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2009). ACS Publications. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of aromatic alpha-hydroxy ketones. (n.d.). Google Patents.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). RSC Publishing. [Link]

  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety. Retrieved from [Link]

  • 8.9 Corrosives. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). PubMed. [Link]

  • Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones with sodium nitrite. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S). (n.d.). ResearchGate. Retrieved from [Link]

  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. [Link]

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). PMC. [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019). Chemistry LibreTexts. [Link]

  • Ethanone, 1-(3,4-dimethylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Process for purifying an alpha-keto ester. (n.d.). Google Patents.
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethanone. (n.d.). Inxight Drugs. Retrieved from [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. (2015). ResearchGate. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. (2012). RSC Education. [Link]

  • Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. (n.d.). PubMed. [Link]

  • 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Selection of Reducing Agents for the Synthesis of 1-(3,4-Dimethylphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of α-hydroxy ketones is a pivotal transformation in organic synthesis, yielding vicinal diols that are crucial intermediates in the development of pharmaceuticals and fine chemicals. This document provides a comprehensive guide to the selection of reagents for the reduction of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone to its corresponding diol, 1-(3,4-Dimethylphenyl)ethane-1,2-diol. We delve into the mechanistic underpinnings of various reducing agents, from common borohydrides to advanced chelation-controlled systems and biocatalysts. Detailed, field-tested protocols are provided to guide researchers in achieving desired outcomes, with a strong emphasis on diastereoselectivity, yield, and operational safety.

Introduction: The Challenge of Stereocontrol in α-Hydroxy Ketone Reduction

1-(3,4-Dimethylphenyl)-2-hydroxyethanone is an aromatic α-hydroxy ketone, a structural motif found in numerous biologically active molecules. Its reduction to 1-(3,4-Dimethylphenyl)ethane-1,2-diol creates a new stereocenter, leading to the potential formation of diastereomeric products (syn and anti diols). The strategic choice of reducing agent is therefore paramount, as it directly governs the stereochemical outcome of the reaction.

This guide moves beyond a simple catalog of reagents. It explains the causal relationships between a reagent's structure, the reaction mechanism, and the resulting product distribution. We will explore two primary mechanistic pathways: non-chelation-controlled reduction, which often yields mixtures of diastereomers, and chelation-controlled reduction, which provides a powerful strategy for achieving high diastereoselectivity.

1-(3,4-Dimethylphenyl)-2-hydroxyethanone 1-(3,4-Dimethylphenyl)-2-hydroxyethanone 1-(3,4-Dimethylphenyl)ethane-1,2-diol 1-(3,4-Dimethylphenyl)ethane-1,2-diol 1-(3,4-Dimethylphenyl)-2-hydroxyethanone->1-(3,4-Dimethylphenyl)ethane-1,2-diol [Reducing Agent]

Caption: General reduction of the starting α-hydroxy ketone.

Mechanistic Principles: Chelation vs. Non-Chelation Control

The presence of the α-hydroxyl group is the single most important factor influencing the stereochemical course of the reduction.

  • Non-Chelation Pathways (Felkin-Anh Model): With simple hydride donors like sodium borohydride (NaBH₄) in protic solvents, the reaction is primarily governed by steric effects, as described by the Felkin-Anh model. This often results in poor diastereoselectivity, yielding a mixture of syn and anti diols.[1][2]

  • Chelation-Controlled Pathways: This is the preferred strategy for achieving high diastereoselectivity. Certain metal-containing reducing agents can form a stable, five-membered chelate ring with the α-hydroxy ketone.[3] This locks the conformation of the substrate, forcing the hydride to attack the carbonyl from the less sterically hindered face. This directed attack typically leads to the preferential formation of the anti-diol.[3][4][5][6]

Caption: Mechanism of chelation-controlled hydride delivery.

Reagent Selection Guide & Comparative Data

The choice of reagent dictates the outcome, reaction conditions, and safety considerations. The following table summarizes the key characteristics of suitable reducing agents.

ReagentAbbreviationTypical SolventControl MechanismPrimary ProductSafety & Handling Notes
Sodium BorohydrideNaBH₄Methanol, EthanolNon-ChelationDiastereomeric MixtureSafe to handle; reacts with protic solvents.[7][8]
Lithium Aluminum HydrideLiAlH₄Anhydrous THF, Et₂ONon-ChelationDiastereomeric MixtureHighly reactive, pyrophoric. Reacts violently with water.[9][10][11]
Zinc BorohydrideZn(BH₄)₂THF, Diethyl EtherChelation anti-DiolMoisture sensitive. Offers excellent chelation control.[3]
Sodium bis(2-methoxyethoxy)aluminum hydrideRed-Al®Toluene, CH₂Cl₂Chelation anti-DiolMoisture sensitive, but less hazardous than LiAlH₄. Excellent selectivity.[4][5][6]
Alcohol DehydrogenaseADHAqueous BufferBiocatalyticEnantiopure Diol"Green" reagent, requires specific pH and temperature control.[12][13][14]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be thoroughly dried, especially for reactions involving LiAlH₄ and Red-Al.

Protocol 1: General Reduction with Sodium Borohydride (NaBH₄)

This protocol serves as a baseline method, typically resulting in low diastereoselectivity.

  • Materials:

    • 1-(3,4-Dimethylphenyl)-2-hydroxyethanone (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-(3,4-Dimethylphenyl)-2-hydroxyethanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions over 15 minutes. Gas evolution (H₂) will be observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Work-up: a. Cool the mixture to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the pH is ~6-7 and gas evolution ceases. b. Remove most of the methanol under reduced pressure. c. Add ethyl acetate and water. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography to isolate the 1-(3,4-Dimethylphenyl)ethane-1,2-diol.

Protocol 2: Diastereoselective Reduction with Red-Al®

This protocol leverages chelation control to achieve high diastereoselectivity for the anti-diol.[4][5][6]

  • Materials:

    • 1-(3,4-Dimethylphenyl)-2-hydroxyethanone (1.0 eq)

    • Red-Al® (65 wt. % solution in toluene) (1.5 eq)

    • Anhydrous Toluene

    • Rochelle's salt (potassium sodium tartrate) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 1-(3,4-Dimethylphenyl)-2-hydroxyethanone in anhydrous toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Red-Al® solution dropwise via syringe over 30 minutes.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Monitor the reaction by TLC.

    • Work-up: a. While maintaining the cold temperature, slowly quench the reaction by adding a saturated aqueous solution of Rochelle's salt. b. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

cluster_workflow Experimental Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Cool to -78 °C (N₂ Atmosphere) A->B C 3. Slow, Dropwise Addition of Reducing Agent B->C D 4. Stir at -78 °C (Monitor by TLC) C->D E 5. Quench Reaction (e.g., Rochelle's Salt) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H

Caption: Workflow for a chelation-controlled reduction.

Biocatalytic Approach: A Green Alternative

For enantioselective synthesis, biocatalysis offers a powerful and environmentally benign alternative. Alcohol dehydrogenases (ADHs) can reduce ketones with high stereoselectivity, often without the need for protecting groups.[13] The reaction is typically performed in an aqueous buffer at or near room temperature.

  • Principle: An ADH enzyme, along with a cofactor like NADH or NADPH, transfers a hydride to the carbonyl group. A cofactor regeneration system (e.g., using an inexpensive alcohol like isopropanol and a second enzyme) is often employed to make the process cost-effective.[12]

  • Advantages:

    • Extremely high enantioselectivity and diastereoselectivity.

    • Mild reaction conditions (room temperature, neutral pH).

    • Environmentally friendly (water as solvent).

  • Considerations:

    • Requires screening to find a suitable enzyme.

    • Substrate concentration may be limited due to enzyme inhibition.

Conclusion

The reduction of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone to its diol is a well-defined transformation where the choice of reagent is critical to the outcome. For general purposes, Sodium Borohydride is a convenient, albeit non-selective, option. For applications demanding high diastereoselectivity, chelation-controlled reagents such as Red-Al® or Zinc Borohydride are superior, reliably favoring the formation of the anti-diol.[3][4] For researchers focused on producing a single enantiomer, biocatalytic reduction with an appropriate alcohol dehydrogenase represents the state-of-the-art approach. Each method offers a unique balance of selectivity, cost, and operational complexity, allowing scientists to tailor their synthetic strategy to the specific needs of their research or development program.

References

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al. Europe PMC. [Link]

  • ACS Publications. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2012). Stereoselective reduction of alpha-hydroxyketone. WO2012032529A1.
  • Grothusen, J., et al. (n.d.). Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Wikipedia. [Link]

  • Schmiedl, A., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing. [Link]

  • Reddit. (2013). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP? r/chemistry. [Link]

  • Schmiedl, A., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Schmidt, F., & Hummel, W. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Verlag der Zeitschrift für Naturforschung. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Wikipedia. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

  • Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

  • ResearchGate. (n.d.). Scheme 1. Concepts for enzymatic reduction of hydroxyacetophenones 1a-c. ResearchGate. [Link]

Sources

Procedure for esterification of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Protocols for 1-(3,4-Dimethylphenyl)-2-hydroxyethanone


-Hydroxy Ketones (Acyloins) minimizing 

-Ketol Rearrangement.

Executive Summary

This guide details the esterification of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone , a sensitive


-hydroxy ketone (acyloin) scaffold. Unlike simple primary alcohols, this substrate presents specific challenges: the susceptibility to 

-ketol rearrangement
(isomerization) under basic conditions and dimerization (to 2,5-diketodioxanes) under acidic conditions.

To ensure high yield and purity, this note prioritizes mild, neutral-to-slightly-basic activation strategies . We present two validated protocols:

  • Steglich Esterification (DCC/DMAP): The "Gold Standard" for coupling complex or acid-sensitive carboxylic acids.

  • Anhydride Activation (DMAP-Catalyzed): A robust, scalable method for simple acylations (e.g., Acetates, Propionates).

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The target molecule contains a primary hydroxyl group


 to an aromatic ring and 

to a carbonyl.
  • Acidity: The C2 protons are acidified by the adjacent carbonyl, making the alcohol prone to elimination or rearrangement.

  • Nucleophilicity: The hydroxyl group is sterically unhindered, allowing for rapid kinetics if the acyl donor is sufficiently activated.

Selection of Catalyst: The Role of DMAP

Both protocols rely on 4-(Dimethylamino)pyridine (DMAP) .[1][2][3] DMAP is not merely a base; it is a hypernucleophilic acylation catalyst .

  • Mechanism: DMAP attacks the activated acyl donor (anhydride or O-acylisourea) to form a stable but highly reactive N-acylpyridinium salt.[2]

  • Kinetic Advantage: This intermediate transfers the acyl group to the alcohol

    
     times faster than pyridine alone, allowing reactions to proceed at room temperature (RT) and minimizing thermal degradation.
    

Comparative Methodology

FeatureProtocol A: Steglich (DCC/DMAP) Protocol B: Anhydride Activation
Primary Use Case Coupling with complex/chiral acids (R-COOH).Synthesis of simple esters (Acetates, Benzoates).
Reagents Carboxylic Acid, DCC, DMAP.[3][4][5]Acid Anhydride (or Chloride), Et3N, DMAP.
Byproducts Dicyclohexylurea (DCU) - Insoluble solid.Carboxylic acid salt / HCl salt - Water soluble.
Conditions Neutral/Mild (0°C to RT).Basic (0°C to RT).
Risk Profile DCU removal can be tedious.Exothermic; requires careful temperature control.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (Recommended for Complex R-Groups)

Target: Coupling 1-(3,4-Dimethylphenyl)-2-hydroxyethanone with a generic Carboxylic Acid (R-COOH).

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 – 1.2 equiv

  • DMAP: 0.05 – 0.1 equiv (Catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 1.0 equiv of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone and 1.1 equiv of the Carboxylic Acid in anhydrous DCM.

  • Catalyst Addition: Add 0.1 equiv of DMAP to the stirring solution.

  • Activation (Critical Step): Cool the mixture to 0°C (ice bath). Add 1.1 equiv of DCC (dissolved in minimal DCM or as a solid) slowly.

    • Observation: A white precipitate (DCU) will begin to form within minutes, indicating the formation of the reactive O-acylisourea intermediate.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 3–12 hours.

    • Monitor: Check TLC (Solvent: Hexane/EtOAc 3:1). Look for the disappearance of the polar alcohol spot.

  • Workup (Filtration First):

    • Crucial: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct before extraction.

    • Rinse the filter cake with cold DCM.

  • Extraction: Wash the filtrate with:

    • 0.5 N HCl (removes DMAP/Pyridine).

    • Saturated NaHCO

      
       (removes unreacted acid).
      
    • Brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Anhydride Activation (Recommended for Acetylation)

Target: Synthesis of 1-(3,4-Dimethylphenyl)-2-acetoxyethanone.

Reagents:

  • Substrate: 1.0 equiv

  • Acetic Anhydride (Ac

    
    O): 1.2 – 1.5 equiv
    
  • Triethylamine (Et

    
    N): 1.5 equiv
    
  • DMAP: 0.05 equiv

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DCM at 0°C .

  • Base Addition: Add Et

    
    N and DMAP. Stir for 5 minutes.
    
  • Acylation: Add Ac

    
    O dropwise via syringe to control exotherm.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

  • Quench: Add MeOH (0.5 mL) to consume excess anhydride (stir 10 mins).

  • Workup: Wash with 1N HCl, then NaHCO

    
    . Dry and concentrate.
    

Process Visualization

Figure 1: Mechanistic Pathway (Steglich)

This diagram illustrates the catalytic cycle, highlighting the activation of the acid by DCC and the nucleophilic transfer by DMAP.

SteglichMechanism Acid Carboxylic Acid (R-COOH) Inter1 O-Acylisourea (Unstable Intermediate) Acid->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 Inter2 N-Acylpyridinium (Active Electrophile) Inter1->Inter2 + DMAP DCU DCU (Byproduct) Inter1->DCU Rearrangement (Side Rxn) DMAP DMAP (Catalyst) DMAP->Inter2 Inter2->DMAP Regeneration Product Final Ester Inter2->Product + Substrate Substrate Substrate (Alcohol) Substrate->Product

Caption: The Steglich cycle. DMAP intercepts the O-acylisourea to suppress N-acylurea rearrangement and accelerate ester formation.

Figure 2: Decision Tree for Protocol Selection

DecisionTree Start Start: Esterification of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone CheckAcid Is the Acid Component Simple (e.g., Acetate)? Start->CheckAcid Simple Yes: Use Protocol B (Anhydride/Chloride) CheckAcid->Simple Yes Complex No: Complex/Chiral/Solid Acid CheckAcid->Complex No CheckSens Is the Acid Acid-Labile? Complex->CheckSens Steglich Use Protocol A (Steglich: DCC/DMAP) CheckSens->Steglich Yes Mixed Consider Mixed Anhydride (Yamaguchi) CheckSens->Mixed No

Caption: Workflow for selecting the optimal esterification method based on the acid partner's stability.

Quality Control & Troubleshooting

Analytical Validation
  • TLC: The product ester is less polar than the starting alcohol.

    
     will increase (e.g., from 0.3 to 0.6 in 30% EtOAc/Hex).
    
  • 1H NMR (CDCl

    
    ): 
    
    • Diagnostic Shift: The singlet for the

      
       protons at position 2 (alpha to carbonyl) will shift downfield.
      
    • Substrate:

      
       ppm.
      
    • Ester Product:

      
       ppm (Deshielding due to the ester group).
      
    • Aromatic Region: 3 protons (approx

      
       ppm) and 2 methyl singlets (approx 
      
      
      
      ppm) should remain intact.
Common Issues
  • Low Yield: Often caused by wet solvents. DCC reacts with water to form DCU, wasting the reagent. Ensure anhydrous conditions.

  • Rearrangement: If the reaction is too basic or heated excessively, the

    
    -hydroxy ketone may isomerize.[6] Keep T < 30°C. 
    
  • Incomplete DCU Removal: DCU is slightly soluble in DCM. If a white haze persists in the final oil, re-dissolve in cold Ether/Hexane (DCU is very insoluble in these), filter, and re-concentrate.

References

  • Neises, B., & Steglich, W. (1978).[3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition, 17(8), 569–583.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification: Mechanism and Protocols.

  • Paquette, L. A. (Ed.). (1995).[7] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Reference for DCC/DMAP handling).

Sources

Troubleshooting & Optimization

Improving yield of alpha-hydroxy-3,4-dimethylacetophenone synthesis

Technical Support Center: Synthesis of -Hydroxy-3,4-Dimethylacetophenone

Current Status: Online Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 2-hydroxy-1-(3,4-dimethylphenyl)ethan-1-one (

Executive Summary: The Yield Bottleneck

User Query: "Why is my yield low (<40%) and the product tarry?"

Root Cause Analysis: The synthesis of

electron-rich
  • Competitive Ring Bromination: During the initial halogenation step, the activated ring competes with the

    
    -carbon, leading to inseparable mixtures of ring-brominated byproducts.
    
  • Aldol Polymerization: The product is an

    
    -hydroxy ketone. Under basic hydrolysis conditions (e.g., NaOH), these molecules rapidly dimerize or polymerize via aldol condensation, resulting in the "tar" often observed.
    

The Solution: Abandon direct basic hydrolysis. Switch to the Kornblum-modified Formate Pathway or the Hypervalent Iodine Route . These methods bypass the formation of unstable enolates.

Decision Matrix: Choosing Your Protocol

Use this logic flow to select the correct experimental path for your lab's resources.

DecisionMatrixstartSTART: Select Precursoracetophenone3,4-Dimethylacetophenonestart->acetophenoneq1Is Iodine/Hypervalentreagents available?acetophenone->q1path_ARoute A: HTIB Oxidation(Highest Purity, High Cost)q1->path_AYespath_BRoute B: Bromination/Formate(Scalable, Low Cost)q1->path_BNostep_A1React with Koser's Reagentin MeCN/TFEpath_A->step_A1step_B1Bromination in MeOH(Strict <10°C)path_B->step_B1finalTarget: alpha-Hydroxy-3,4-dimethylacetophenonestep_A1->finalstep_B2Displacement withSodium Formatestep_B1->step_B2step_B2->final

Caption: Operational decision tree for selecting the optimal synthetic pathway based on reagent availability and scale.

Protocol A: The "Formate Detour" (High Yield, Scalable)

This is the recommended industrial standard. It avoids strong bases entirely by using sodium formate to displace the bromide, followed by a mild hydrolysis.

Phase 1: Regioselective -Bromination

Objective: Monobrominate the side chain without touching the aromatic ring.

  • Reagents: 3,4-Dimethylacetophenone (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol (Solvent).
    
  • Critical Parameter: Temperature must remain 0–5°C .

Step-by-Step:

  • Dissolve 3,4-dimethylacetophenone in Methanol (10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice/salt bath.

  • Add

    
     dropwise over 1 hour.
    
    • Mechanism Note: Methanol promotes the formation of the methyl hemiacetal intermediate, which brominates exclusively at the

      
      -position. Solvents like 
      
      
      or Ether favor ring bromination on electron-rich systems.
  • Stir at 0°C until the red bromine color dissipates (approx. 2 hours).

  • Quench: Add ice water. The

    
    -bromo intermediate will precipitate.[1] Filter and wash with cold water.[2]
    
  • QC Check:

    
    H NMR should show a singlet at 
    
    
    ppm (
    
    
    ). If aromatic signals are split or shifted, ring bromination occurred (discard and restart at lower temp).
Phase 2: Formate Displacement & Hydrolysis

Objective: Convert bromide to alcohol without aldol condensation.

  • Reagents:

    
    -Bromo intermediate, Sodium Formate (2.5 eq), Ethanol/Water (1:1).
    

Step-by-Step:

  • Suspend the crude

    
    -bromide in 1:1 Ethanol/Water.
    
  • Add Sodium Formate (2.5 equivalents).

  • Reflux gently (80°C) for 4–6 hours.

    • Chemistry: The formate anion (

      
      ) displaces the bromide to form the 
      
      
      -formyloxy ketone. Under these reflux conditions, the formate ester hydrolyzes in situ to the alcohol.
  • Workup: Evaporate ethanol. Extract aqueous residue with Dichloromethane (DCM).

  • Purification: Recrystallize from Petroleum Ether/Ethyl Acetate.

Expected Yield: 75–85%

Protocol B: Hypervalent Iodine (High Purity)

Objective: Direct

  • Reagents: 3,4-Dimethylacetophenone, [Hydroxy(tosyloxy)iodo]benzene (HTIB), Acetonitrile.

Step-by-Step:

  • Dissolve 3,4-dimethylacetophenone (1.0 eq) in Acetonitrile.

  • Add HTIB (1.1 eq).

  • Reflux for 2 hours.

    • Mechanism:[3][4][5][6][7][8] HTIB acts as an electrophile, forming an

      
      -tosyloxy ketone intermediate which hydrolyzes upon workup.
      
  • Workup: Add water and extract with DCM. Wash with saturated

    
    .
    
  • Purification: Flash column chromatography (Silica, Hexane:EtOAc).

Expected Yield: 65–75% (Higher purity profile).

Troubleshooting & FAQs

Ticket #402: "I see a second spot on TLC that isn't product."

Diagnosis: This is likely the vinyl ketone (elimination product) or the dimer . Fix:

  • Ensure the reaction pH never exceeds 8.

  • If using Protocol A, increase the water content in the Ethanol/Water mix to favor substitution over elimination.

Ticket #405: "The product is an oil that won't crystallize."

Diagnosis: Residual solvent or 3,4-dimethylbenzoic acid impurity (from over-oxidation). Fix:

  • Wash the organic layer with 10%

    
     to remove any acidic over-oxidation byproducts.
    
  • Seed the oil with a crystal from a previous batch or scratch the flask wall with a glass rod at -20°C.

Data Comparison Table
MetricDirect Hydrolysis (NaOH)Formate Method (Protocol A)Hypervalent Iodine (Protocol B)
Yield 15–30% (Variable)75–85% (Consistent) 65–75%
Purity (Crude) Low (Tars present)HighVery High
Safety HighModerate (

handling)
High (No

)
Cost LowLowHigh (Reagent cost)

Mechanistic Visualization

The following diagram illustrates why the Formate pathway succeeds where direct hydrolysis fails.

Mechanismcluster_failFailure Mode: Direct Hydrolysiscluster_successSuccess Mode: Formate PathwayBr_ketonealpha-BromoKetoneEnolateEnolateIntermediateBr_ketone->Enolate DeprotonationNaOHNaOH (OH-)PolymerAldol Polymer(TAR)Enolate->Polymer Self-CondensationBr_ketone2alpha-BromoKetoneEsteralpha-FormyloxyEsterBr_ketone2->Ester SN2 DisplacementNaFormateNa-FormateAlcoholalpha-HydroxyKetoneEster->Alcohol Mild Hydrolysis

Caption: Comparative mechanistic pathways showing how the formate method prevents enolate-mediated polymerization.

References

  • King, L. C.; Ostrum, G. K. (1964). Selective Bromination of Acetophenones.[4] Journal of Organic Chemistry, 29(11), 3459–3461. Link

    • Grounding: Establishes the use of Methanol/Bromine for selective side-chain bromin
  • Bauer, D. P.; Macomber, R. S. (1975). A convenient synthesis of

    
    -hydroxy ketones.[9][10] Journal of Organic Chemistry, 40(13), 1990–1992. Link
    
    • Grounding: Validates the sodium formate displacement method to avoid aldol condens
  • Koser, G. F.; Relenyi, A. G.; Kalos, A. N.; Rebrovic, L.; Wettach, R. H. (1982).

    
    -hydroxy ketones. Journal of Organic Chemistry, 47(12), 2487–2489. Link
    
    • Grounding: The authoritative source for using HTIB (Koser's Reagent)
  • PrepChem. Synthesis of

    
    -hydroxy acetophenone via Formate. Link
    
    • Grounding: Provides practical experimental details for the form

Technical Support Center: 3',4'-Dimethylphenacyl Alcohol Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Base-Catalyzed Instability & Degradation | Audience: R&D / Process Chemistry

Core Stability Directive: The "Enediol" Trap

Executive Summary: 3',4'-Dimethylphenacyl alcohol (also known as


-hydroxy-3,4-dimethylacetophenone) exhibits critical instability under basic conditions  (pH > 8.0).

While the molecule is relatively stable in acidic or neutral media, the presence of a base triggers a rapid cascade of degradation.[1] This is not a simple hydrolysis; it is an oxidative sensitivity driven by the formation of an electron-rich enediol intermediate .[2]

The Expert Insight (Causality): The 3,4-dimethyl substitution on the phenyl ring acts as an electron-donating group (EDG). When base removes the


-proton, the resulting enediol is significantly more electron-rich than that of unsubstituted phenacyl alcohol. This lowers the oxidation potential, making the molecule hyper-sensitive to molecular oxygen .

Immediate Action Required:

  • Exclude Oxygen: All basic manipulations must be performed under strict inert atmosphere (Argon/Nitrogen).

  • Control Temperature: Low temperatures (

    
    C) significantly retard the enolization kinetics.
    
  • Degas Solvents: Sparging with inert gas is mandatory before adding base.

Mechanistic Degradation Pathway

Understanding the mechanism is the only way to prevent failure. The degradation does not require strong oxidants; ambient air is sufficient to destroy the molecule once the base is added.

Pathway Visualization

G Fig 1. Base-Induced Oxidative Degradation Pathway Start 3',4'-Dimethylphenacyl Alcohol Enolate Enolate Ion Start->Enolate Deprotonation (Fast) Base Base (OH- / RO-) Base->Enolate Enediol Enediol Intermediate (Electron Rich) Enolate->Enediol Tautomerization Diketone 1,2-Diketone (Yellow/Brown) Enediol->Diketone Oxidation (Rapid) Oxygen Air / O2 Oxygen->Diketone Cleavage Oxidative Cleavage (Acids/Aldehydes) Diketone->Cleavage Further Degradation

Figure 1: The degradation cascade. Note that the Enediol intermediate is the "gatekeeper" to destruction. Preventing oxygen contact at this stage is critical.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned from colorless to deep yellow/brown within minutes of adding base. What happened? Diagnosis: You have witnessed autoxidation . Explanation: The base generated the enediol, which reacted with dissolved oxygen in your solvent to form the corresponding 1,2-diketone (3,4-dimethylphenylglyoxal). This species is highly colored (yellow/orange) and unstable. Solution:

  • Repeat the experiment.

  • Degas all solvents (freeze-pump-thaw or vigorous sparging with Ar for 20 mins).

  • Keep the reaction under positive Argon pressure.

Q2: I am seeing low yields in a coupling reaction, but no color change. Diagnosis: Lobry de Bruyn–van Ekenstein Rearrangement (Isomerization). Explanation: If oxygen is excluded but the base is strong, the molecule may isomerize. The carbonyl migrates, swapping positions with the hydroxyl group.[3] While less common in simple phenacyl alcohols compared to sugars, it creates a mixture of isomers that complicates purification. Solution:

  • Lower the reaction temperature (try -78°C or -20°C).

  • Use a non-nucleophilic, sterically hindered base (e.g., LiHMDS) if possible, rather than hydroxides or alkoxides.

Q3: Can I store the stock solution in basic buffer? Diagnosis: Absolutely not. Explanation: Even at pH 8-9, the equilibrium concentration of the enediol is non-zero. Over hours/days, this will lead to dimerization (aldol-like condensations) or slow oxidation. Solution: Store as a solid or in neutral/acidic anhydrous solvents (e.g., DCM, Toluene) at -20°C.

Experimental Protocols

Protocol A: Stability Testing (Go/No-Go Check)

Use this protocol to verify if your specific basic conditions are compatible before committing valuable starting material.

ParameterCondition A (High Risk)Condition B (Safe Mode)
Solvent Methanol/Water (Non-degassed)Anhydrous THF (Degassed)
Atmosphere Ambient AirArgon (Balloon/Manifold)
Base NaOH / KOH (1.0 eq)LiHMDS / NaH (1.0 eq)
Temperature 25°C (RT)-78°C to 0°C
Expected Result Yellowing < 5 mins (Degradation)Colorless > 2 hrs (Stable)

Step-by-Step "Safe Mode" Setup:

  • Glassware: Flame-dry a Schlenk flask and cool under Argon flow.

  • Solvent: Add anhydrous THF. Sparge with Argon for 15 minutes.

  • Substrate: Add 3',4'-dimethylphenacyl alcohol.

  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C).

  • Base Addition: Add the base dropwise via syringe.

  • Monitoring: Monitor via TLC (quench aliquot into dilute HCl/EtOAc immediately). Do not rely on visual inspection alone.

Protocol B: Rescue & Quenching

If a reaction must be stopped, proper quenching is vital to prevent degradation during workup.

  • Preparation: Prepare a quench buffer of 0.5M HCl or Saturated NH₄Cl (acidic).

  • Execution: Pour the cold reaction mixture into the vigorously stirring quench buffer.

    • Note: Do not add the buffer to the reaction; inverse addition ensures the basic mixture is immediately neutralized upon contact.

  • Extraction: Extract immediately with EtOAc or DCM.

  • Drying: Dry over Na₂SO₄ (avoid K₂CO₃ as it is basic).

Decision Support Workflow

Use this logic tree to determine the root cause of yield loss.

Troubleshooting Fig 2. Troubleshooting Logic Tree for Basic Conditions Start Issue: Low Yield / Impurities Color Did the solution turn Yellow/Brown? Start->Color Oxidation Cause: Oxidative Degradation (Enediol + O2) Color->Oxidation Yes TempCheck Was Temp > 0°C? Color->TempCheck No FixOx Fix: Degas solvents, Use Inert Atm, Check Seals Oxidation->FixOx TempCheck->Start No (Re-evaluate Purity) Rearrange Cause: Dimerization or Isomerization TempCheck->Rearrange Yes FixRearrange Fix: Lower Temp (-78°C), Dilute Concentration Rearrange->FixRearrange

Figure 2: Diagnostic workflow for identifying the mode of failure.

References

  • Lobry de Bruyn, C. A.; van Ekenstein, W. A. (1895). Action of alkalis on sugars.[2] Reciprocal transformation of glucose, fructose and mannose. Recueil des Travaux Chimiques des Pays-Bas. Link (Foundational mechanism for

    
    -hydroxy ketone isomerization).
    
  • Rubin, M. B. (1975). Recent Photochemistry of -Diketones. Chemical Reviews. (Describes the instability and oxidative cleavage of the resulting diketones).
  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[4] (Standard text detailing enolate oxidation mechanisms).

  • Organic Syntheses, Coll. Vol. 2. (1943). Benzoin Condensation and Stability. (Provides analogous protocols for handling sensitive acyloins). Link

Sources

Technical Support Center: Purification of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(3,4-dimethylphenyl)-2-hydroxyethanone. As an α-hydroxy ketone, this compound presents unique purification hurdles that require a nuanced understanding of its chemical properties and potential reaction byproducts. This document provides in-depth, field-proven protocols and troubleshooting solutions designed to ensure the isolation of a high-purity final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 1-(3,4-dimethylphenyl)-2-hydroxyethanone.

Q1: What are the most common impurities I should expect after synthesizing 1-(3,4-dimethylphenyl)-2-hydroxyethanone?

A1: The impurity profile is largely dependent on the synthetic route, which is typically a Friedel-Crafts acylation of o-xylene.[1][2][3][4] Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual o-xylene and the acylating agent (e.g., 2-chloroacetyl chloride or related reagents).

  • Isomeric Byproducts: Friedel-Crafts acylation on o-xylene can also yield the 2,3-dimethylphenyl isomer, although the 3,4-isomer is generally favored due to steric and electronic effects.[5][6]

  • Poly-acylated Products: The activated dimethylphenyl ring can undergo a second acylation, leading to di-acylated byproducts.[3]

  • Reaction Intermediates: If the synthesis involves a two-step process (e.g., acylation with 2-chloroacetyl chloride followed by hydrolysis), the intermediate 2-chloro-1-(3,4-dimethylphenyl)ethanone may be present.

  • Degradation Products: α-hydroxy ketones can undergo side reactions, such as the α-ketol rearrangement, especially under acidic, basic, or thermal stress.[7]

Q2: Which primary purification method—recrystallization or column chromatography—is best for my needs?

A2: The choice depends on the impurity profile, the required purity level, and the scale of your reaction.

  • Recrystallization is an excellent, scalable technique if the crude product is relatively pure (>85-90%) and the impurities have significantly different solubility profiles.[8][9] It is often faster and more economical for large quantities.

  • Column Chromatography is the preferred method for separating compounds with similar polarities.[10][11][12] It is highly effective for removing isomeric byproducts and other impurities that are difficult to separate by recrystallization, yielding a very high-purity product. It is ideal for smaller scales or when the highest purity is essential.[11]

Q3: How can I effectively monitor the purification process in real-time?

A3: Thin Layer Chromatography (TLC) is the most indispensable tool for monitoring your purification.[13][14][15] It allows you to:

  • Assess the purity of the crude material.

  • Optimize the solvent system for column chromatography.[10]

  • Analyze the fractions collected from the column to identify which ones contain the pure product.

  • Check the purity of the mother liquor and the crystals during recrystallization.

Q4: What are the key safety considerations when handling 1-(3,4-Dimethylphenyl)-2-hydroxyethanone and the solvents used for its purification?

A4: Standard laboratory safety protocols must be followed.

  • Chemical Handling: The target compound and its precursors should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvent Safety: The solvents used in chromatography and recrystallization (e.g., hexanes, ethyl acetate, ethanol, acetone) are flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Part 2: Detailed Purification Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Purification by Recrystallization

This method relies on the principle that the desired compound has high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.[8][9]

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of the crude material in various solvents to find a suitable system. A mixed solvent system, such as Ethanol/Water or Hexane/Ethyl Acetate, is often effective. A good solvent will dissolve the compound when hot but not at room temperature.[8][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the chosen primary solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude material with stirring until the solid just dissolves.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[17] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Initiating Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a "seed" crystal of the pure compound.[8][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[12][18]

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection: Develop a TLC of the crude mixture using various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal eluent system will give the target compound an Rf value of approximately 0.3-0.4.[18]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[18]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[13]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(3,4-Dimethylphenyl)-2-hydroxyethanone.

Data Presentation: Recommended Solvent Systems
Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemRationale
TLC Analysis Silica Gel 60 F254Hexane:Ethyl Acetate (8:2 to 7:3 v/v)Provides good separation between the non-polar byproducts and the moderately polar α-hydroxy ketone.
Column Chromatography Silica Gel (40-63 µm)Gradient of 5% to 30% Ethyl Acetate in HexaneStarts with low polarity to elute non-polar impurities first, then increases polarity to elute the target compound.[10]
Recrystallization N/AEthanol/Water or Toluene/HexaneThe compound is soluble in hot ethanol/toluene and insoluble in cold water/hexane, allowing for precipitation upon cooling.[8][16]

Part 3: Visualization & Formatting

Experimental Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Pathways cluster_final Final Product Crude Crude Reaction Mixture TLC_Crude Analyze Purity by TLC Crude->TLC_Crude Recrystallization Recrystallization (If >90% Pure) TLC_Crude->Recrystallization High Purity Column Column Chromatography (If <90% Pure or Isomers Present) TLC_Crude->Column Low Purity / Complex Mixture Pure_Product Pure 1-(3,4-Dimethylphenyl) -2-hydroxyethanone Recrystallization->Pure_Product Column->Pure_Product Characterization Confirm Purity (NMR, GC-MS, mp) Pure_Product->Characterization

Caption: General purification workflow for 1-(3,4-Dimethylphenyl)-2-hydroxyethanone.

Part 4: Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification process.

Troubleshooting Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not saturated. 2. The solution is supersaturated but nucleation hasn't started.[19] 3. The compound is too soluble in the chosen solvent, even when cold.1. Evaporate some of the solvent to increase the concentration and try cooling again.[19] 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[8] 3. Choose a different solvent or add a co-solvent (anti-solvent) in which the compound is insoluble (e.g., add water dropwise to a hot ethanol solution).
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.[8] 2. The cooling process was too rapid. 3. High concentration of impurities disrupting the crystal lattice formation.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, select a solvent with a lower boiling point.[8] 2. Ensure the solution cools slowly to room temperature before moving it to an ice bath.[17] 3. First, purify the material via column chromatography to remove the bulk of the impurities, then recrystallize.
Low recovery of the purified product. 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the absolute minimum amount of hot solvent required to dissolve the solid. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. 3. Use pre-heated glassware for hot filtration and perform the step as quickly as possible.
Troubleshooting Column Chromatography

Troubleshooting_Column cluster_solutions Solutions Start Problem: Poor Separation Cause1 Cause: Incorrect Solvent Polarity Start->Cause1 Cause2 Cause: Column Overloading Start->Cause2 Cause3 Cause: Poor Column Packing (Channeling) Start->Cause3 Sol1a Spots at Baseline (Rf=0)? -> Increase Eluent Polarity Cause1->Sol1a Sol1b Spots at Solvent Front (Rf=1)? -> Decrease Eluent Polarity Cause1->Sol1b Sol2 Streaking or Broad Bands? -> Load Less Sample Cause2->Sol2 Sol3 Cracked or Uneven Bed? -> Repack Column Carefully Cause3->Sol3

Caption: Decision tree for troubleshooting poor column chromatography separation.

Part 5: Analytical Characterization for Purity Assessment

Confirming the purity and identity of the final product is a critical final step.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectrum should be clean, with integrations matching the number of protons for each signal. Impurity peaks should be absent or minimal.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry can detect volatile impurities and confirm the molecular weight of the product.[20] A single, sharp peak in the gas chromatogram is indicative of high purity.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (H-5)~7.65d1HDoublet due to coupling with H-6.
Aromatic (H-6)~7.60dd1HDoublet of doublets due to coupling with H-5 and H-2.
Aromatic (H-2)~7.25s1HSinglet (or narrow doublet).
-CH₂(OH)~4.85s2HMethylene protons adjacent to hydroxyl and carbonyl.
-OH~3.50s (broad)1HChemical shift is variable and peak may be broad.
-CH₃ (C4)~2.30s3HAromatic methyl group.
-CH₃ (C3)~2.28s3HAromatic methyl group.

Note: Predicted values based on standard substituent effects. Actual values may vary slightly.[21]

References

  • Benchchem. (n.d.). The Unassuming Core: A Technical Guide to the Simplest α-Hydroxy Ketone.
  • Columbia University. (n.d.). Column chromatography.
  • JoVE. (2020, March 26). Video: Column Chromatography - Concept.
  • Mannhold, R., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-95.
  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • The Royal Society of Chemistry. (n.d.). α,α'-Dihydroxyketone formation using aromatic and heteroaromatic aldehydes with evolved transketolase enzymes.
  • Clarke, H. T., & Taylor, T. W. J. (n.d.). Recrystallization.
  • Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemistry of Aromatic Ketones for Researchers, Scientists, and Drug Development Professionals.
  • University of Victoria. (n.d.). Column chromatography.
  • Filo. (2024, June 1). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride.
  • Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride.
  • Ghosh, A., et al. (2014). Impurities in drug substance and drug product. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Benchchem. (n.d.). An in-depth technical guide on the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Plymouth Electronic Archive and Research Library. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-(4-Vinylphenyl)ethanone.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Benchchem. (n.d.). A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods.
  • Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?

Sources

Technical Guide: Minimizing Polymerization of Alpha-Hydroxy Ketones During Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists managing the stability of alpha-hydroxy ketones (acyloins).

Executive Summary: The Instability Paradox

Alpha-hydroxy ketones (e.g., Hydroxyacetone/Acetol, Acetoin, Benzoin) present a unique storage challenge. Unlike simple ketones, they possess adjacent nucleophilic (hydroxyl) and electrophilic (carbonyl) sites. This duality drives two primary degradation pathways:

  • Dimerization (Pseudo-Polymerization): The formation of cyclic bis-hemiacetals (often 1,4-dioxane derivatives). This is frequently mistaken for irreversible polymerization but is often a reversible equilibrium.

  • Oxidative Degradation: Conversion to alpha-dicarbonyls (e.g., biacetyl) or carboxylic acids, often accompanied by yellowing.

This guide provides the protocols to arrest these pathways, preserving reagent integrity for critical experiments.

Module 1: Mechanisms of Instability

To prevent degradation, one must understand the molecular drivers.

The "Polymerization" Misconception

Users often report that their liquid reagent has "polymerized" into a white solid. In 90% of cases, this is not a long-chain polymer (like polyethylene) but a cyclic dimer .

  • Mechanism: Two monomers react in a head-to-tail fashion. The hydroxyl group of one molecule attacks the carbonyl of the other, forming a six-membered cyclic bis-hemiacetal (2,5-dihydroxy-1,4-dioxane derivative).

  • Catalysts: This process is acid-catalyzed. Trace carboxylic acids (formed via auto-oxidation) accelerate this dimerization.

  • Thermodynamics: The dimer is often the thermodynamically favored state at low temperatures and high concentrations (neat liquid).

Diagram 1: Degradation Pathways of Alpha-Hydroxy Ketones

The following diagram illustrates the competing pathways of dimerization versus oxidation.

AlphaHydroxyPathways Monomer Alpha-Hydroxy Ketone (Monomer) Dimer Cyclic Dimer (Bis-hemiacetal Solid) Monomer->Dimer Reversible Dimerization (Low T, Acid Cat.) Oxidized Alpha-Diketone (Yellow Liquid) Monomer->Oxidized Oxidation (O2) Acid Carboxylic Acid (Catalyst) Oxidized->Acid Further Oxidation Acid->Monomer Catalyzes

Figure 1: The central monomer exists in equilibrium with its dimer.[1] Oxidation produces acids which, in turn, catalyze the dimerization, creating a self-accelerating degradation loop.

Module 2: Storage Best Practices (The "How-To")

Protocol A: Storage of Neat Liquids (High Risk)

Applicable to: Hydroxyacetone (Acetol), Acetoin

ParameterRecommendationScientific Rationale
Temperature -20°C (Ideal) or 2-8°C Low thermal energy slows oxidation. Note: Low T favors the dimer equilibrium thermodynamically, but kinetically slows the formation. If solids form, see "Rescue" module.
Atmosphere Argon or Nitrogen Essential.[2] Oxygen drives the formation of acidic impurities which catalyze dimerization.
Container Glass (Amber) Plastic is permeable to O₂ and moisture. Amber glass prevents photo-initiated radical oxidation.
Stabilizer Sodium Carbonate (Na₂CO₃) Commercial Grade Only: Some suppliers add ~500 ppm Na₂CO₃ to neutralize trace acids, preventing acid-catalyzed dimerization [1].
Protocol B: Storage as Solution (Low Risk)

Applicable to: High-value intermediates or analytical standards

Dissolving the ketone significantly shifts the equilibrium toward the monomer (entropy effect) and dilutes bimolecular reaction rates.

  • Solvent Choice: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid alcohols (forms hemiacetals) or water (hydrates).

  • Concentration: Store at < 0.1 M if possible.

  • Additives: Store over activated 3Å or 4Å molecular sieves to maintain anhydrous conditions.

Module 3: Troubleshooting & Rescue Operations

Scenario 1: "My liquid reagent has turned into a white solid."

Diagnosis: The monomer has dimerized.[3][4] This is common for Acetol and Acetoin. Rescue Protocol (Cracking the Dimer): Since the reaction is reversible, energy can shift the equilibrium back to the monomer.

  • Setup: Place the solid in a distillation apparatus.

  • Heat: Gently heat the flask. Acetoin dimer dissociates at ~90-100°C; Acetol dimer dissociates upon distillation.

  • Distill: Distill the monomer under weak vacuum or inert atmosphere.

  • Use Immediately: The monomer will slowly re-dimerize upon cooling. Prepare solutions immediately after distillation.

Scenario 2: "The liquid has turned yellow/brown."

Diagnosis: Oxidation has occurred, forming diketones (e.g., biacetyl) or polymerization of aldol products. Action:

  • Check purity via TLC or GC.

  • If yellowing is mild, vacuum distill the compound. The oxidized products often have different boiling points.

  • If highly viscous/brown, discard. Aldol polymerization is irreversible.

Diagram 2: Decision Tree for Handling Stored Samples

StorageDecision Start Inspect Sample State Physical State? Start->State Solid White Solid/Crystals State->Solid Dimerized Liquid Liquid State->Liquid Monomer Action1 Melt/Distill to Crack Dimer Solid->Action1 Color Color Check Liquid->Color Clear Clear/Colorless Color->Clear Pure Yellow Yellow/Brown Color->Yellow Oxidized Action2 Use As Is (Optimal) Clear->Action2 Action3 Purify (Distill) or Discard Yellow->Action3

Figure 2: Workflow for assessing reagent quality before experimental use.

Frequently Asked Questions (FAQs)

Q1: Can I inhibit polymerization by adding a radical inhibitor like BHT? A: Generally, no. BHT targets free-radical polymerization (common in acrylates). The "polymerization" of alpha-hydroxy ketones is typically an ionic dimerization or aldol condensation. BHT may help slightly by preventing the oxidative step that generates acid catalysts, but exclusion of air (inert gas) is far more effective [2].

Q2: Why does my supplier ship Hydroxyacetone with Sodium Carbonate? A: Commercial hydroxyacetone (Acetol) often contains ~500 ppm Na₂CO₃. This weak base neutralizes trace carboxylic acids generated by oxidation. Since acids catalyze the dimerization, the base acts as a stabilizer to extend shelf life. Caution: Do not add strong bases, as they will trigger rapid aldol condensation [1].

Q3: Is the dimer useless? A: No. In many reactions (e.g., oxidations, condensations), the dimer will dissociate in situ under reaction conditions (heat/solvents). However, for precise kinetics or stoichiometric loading, you must calculate the effective molecular weight or "crack" it first.

Q4: How do I determine if I have the monomer or dimer analytically? A:

  • NMR: Run 1H NMR in CDCl3. The monomer will show a ketone signal (~2.2 ppm for methyl ketone). The dimer will show methine protons shifted upfield (hemiacetal region, ~3.5-4.5 ppm) and lack the ketone carbonyl signal in 13C NMR (~200 ppm vs ~95-100 ppm for hemiacetal) [3].

  • GC: Gas Chromatography often thermally cracks the dimer in the injector port, potentially giving a false "pure monomer" reading. Use low-temp injection if possible.

References

  • Kobayashi, H., et al. (2004). Crystal structures of dihydroxyacetone and its derivatives. Acta Crystallographica. Retrieved from [Link] (Structural characterization of dimers).

  • NTP (National Toxicology Program). (2007). Toxicity Studies of Acetoin and 2,3-Pentanedione. Retrieved from [Link] (Storage stability and cracking protocols).

Sources

Validation & Comparative

A Comparative Guide to the FTIR Analysis of α-Hydroxy-3,4-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the precise characterization of molecular structures is paramount. Alpha-hydroxy ketones, a class of compounds valued for their versatile reactivity and presence in various bioactive molecules, demand rigorous analytical scrutiny. Among these, α-hydroxy-3,4-dimethylacetophenone serves as a key intermediate. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for its structural elucidation and quality control.

This guide offers an in-depth analysis of the characteristic FTIR absorption peaks of α-hydroxy-3,4-dimethylacetophenone. By comparing its spectral features with those of its precursor, 3,4-dimethylacetophenone, we will highlight the distinct vibrational modes introduced by the α-hydroxyl group and the effects of intramolecular hydrogen bonding. This comparative approach, supported by experimental data and established spectroscopic principles, aims to equip researchers with the expertise to confidently identify and characterize this important class of compounds.

The Decisive Impact of α-Hydroxylation on the Infrared Spectrum

The introduction of a hydroxyl group on the carbon alpha to the carbonyl group in 3,4-dimethylacetophenone fundamentally alters its vibrational landscape. Two key regions in the FTIR spectrum are most affected: the O-H stretching region (3600-3200 cm⁻¹) and the C=O stretching region (1750-1650 cm⁻¹). These changes provide definitive evidence of the hydroxylation event.

The primary cause for the significant shifts in these regions is the formation of an intramolecular hydrogen bond between the hydrogen of the α-hydroxyl group and the oxygen of the carbonyl group. This interaction creates a stable five-membered ring-like structure, which influences the bond strengths and, consequently, their vibrational frequencies.

Figure 1. Intramolecular hydrogen bonding in α-hydroxy-3,4-dimethylacetophenone.

Comparative Analysis of Characteristic Peaks

The most effective way to understand the FTIR spectrum of α-hydroxy-3,4-dimethylacetophenone is to compare it directly with its non-hydroxylated counterpart, 3,4-dimethylacetophenone. The following table summarizes the expected and observed characteristic absorption peaks.

Vibrational Mode 3,4-Dimethylacetophenone (Alternative) α-Hydroxy-3,4-dimethylacetophenone (Target) Causality of Spectral Shift
O-H Stretch Absent~3450-3350 cm⁻¹ (Broad)Introduction of the hydroxyl group. The broadness and position indicate intramolecular hydrogen bonding, which weakens the O-H bond and lowers its stretching frequency from the typical ~3600 cm⁻¹ of a free O-H group.[1]
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Characteristic of sp² C-H bonds in the benzene ring. Largely unaffected by α-hydroxylation.
Aliphatic C-H Stretch ~2980-2870 cm⁻¹~2980-2870 cm⁻¹Arises from the methyl groups on the aromatic ring and the acetyl methyl. The introduction of the -CH(OH)- group maintains aliphatic C-H bonds.
C=O Stretch ~1685 cm⁻¹~1690-1710 cm⁻¹Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[2][3] In the α-hydroxy ketone, two opposing effects are at play: intramolecular hydrogen bonding tends to lower the frequency, while the electron-withdrawing inductive effect of the adjacent -OH group tends to increase it.[4] The net result is often a slight increase or similar position compared to the parent ketone.
Aromatic C=C Stretch ~1610, ~1575, ~1500 cm⁻¹~1610, ~1575, ~1500 cm⁻¹These peaks are characteristic of the benzene ring and are generally not significantly altered by substitution on the acetyl group.
C-O Stretch Absent~1260-1050 cm⁻¹This strong band corresponds to the stretching vibration of the C-O single bond of the secondary alcohol group. Its exact position can help confirm the presence of the hydroxyl group.[4]
Aromatic C-H Bend (Out-of-Plane) ~850-800 cm⁻¹~850-800 cm⁻¹The substitution pattern on the benzene ring (1,2,4-trisubstituted) dictates the position of these bands.

In-Depth Peak Interpretation

The O-H Stretching Region: A Telltale Broad Peak

The most unambiguous evidence for the synthesis of α-hydroxy-3,4-dimethylacetophenone is the appearance of a broad absorption band in the 3450-3350 cm⁻¹ region. A free, non-hydrogen-bonded hydroxyl group would typically show a sharp peak around 3600 cm⁻¹.[2] However, the intramolecular hydrogen bond to the nearby carbonyl oxygen significantly weakens the O-H bond, causing a redshift to a lower wavenumber and a characteristic broadening of the peak due to the dynamic nature of this bond.[1]

The Carbonyl (C=O) Stretch: A Tale of Two Effects

In 3,4-dimethylacetophenone, the carbonyl stretch is observed around 1685 cm⁻¹, a lower frequency than a simple aliphatic ketone (~1715 cm⁻¹) due to the delocalization of electrons between the aromatic ring and the carbonyl group (conjugation).[3][5]

For α-hydroxy-3,4-dimethylacetophenone, the situation is more complex.

  • Hydrogen Bonding : The intramolecular hydrogen bond further withdraws electron density from the carbonyl oxygen, slightly weakening the C=O double bond and pushing the absorption to a lower frequency.[4]

  • Inductive Effect : The oxygen of the α-hydroxyl group is electronegative and exerts a through-bond electron-withdrawing inductive effect, which tends to shorten and strengthen the C=O bond, shifting its absorption to a higher frequency.[4]

The final observed position of the C=O peak, typically around 1690-1710 cm⁻¹, is a balance of these two competing effects. The slight shift to a higher frequency compared to the parent ketone suggests that the inductive effect may be slightly dominant in this specific molecular environment.

The Fingerprint Region: Confirming the Structure

Below 1500 cm⁻¹, the "fingerprint region" contains a wealth of complex vibrations. While individual peak assignment can be challenging, the presence of a strong C-O stretching band between 1260 cm⁻¹ and 1050 cm⁻¹ provides crucial secondary evidence for the α-hydroxyl group.[4] Additionally, the consistent pattern of aromatic C-H out-of-plane bending peaks confirms that the substitution on the aromatic ring has remained unchanged during the reaction.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for analysis, adherence to a standardized protocol is essential.

Objective: To acquire the transmission or absorbance FTIR spectrum of α-hydroxy-3,4-dimethylacetophenone in the mid-infrared range (4000-400 cm⁻¹).

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid or solid samples.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Perform a background scan to account for atmospheric CO₂ and H₂O. The resulting background should be a flat line.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Place a small amount of the α-hydroxy-3,4-dimethylacetophenone sample directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made using the pressure clamp.

  • Data Acquisition:

    • Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹ for routine analysis.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3',4'-Dimethylphenacyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3',4'-Dimethylphenacyl alcohol (2-hydroxy-1-(3,4-dimethylphenyl)ethanone). As Senior Application Scientists, we move beyond simple spectral interpretation to explain the causal mechanisms behind bond cleavages, offering a predictive framework for structural elucidation. This document contrasts the fragmentation of the title compound with key structural analogs to provide a robust methodology for compound identification and differentiation in complex research and development settings.

Predicted Fragmentation Pathway of 3',4'-Dimethylphenacyl Alcohol

The fragmentation of 3',4'-Dimethylphenacyl alcohol under electron ionization (EI) is governed by the interplay between its three key functional regions: the 3,4-dimethylphenyl aromatic ring, the ketone carbonyl group, and the primary alcohol. The initial ionization event typically involves the removal of a high-energy non-bonding electron from one of the oxygen atoms to form the molecular ion (M⁺•) at m/z 164.[1] The subsequent fragmentation is driven by the formation of the most stable possible cations and neutral radicals.[2]

Primary Fragmentation: α-Cleavage

The most favorable and diagnostically significant fragmentation is the α-cleavage of the bond between the carbonyl carbon and the hydroxymethyl group (-CH₂OH).[3] This cleavage is energetically favored because it results in the formation of a highly stable, resonance-stabilized 3,4-dimethylbenzoyl cation.

  • Molecular Ion (M⁺•) at m/z 164: The parent ion, while essential for determining molecular weight, is expected to be of low to moderate abundance due to the molecule's susceptibility to fragmentation.

  • Base Peak at m/z 133: The loss of a hydroxymethyl radical (•CH₂OH, 31 Da) via α-cleavage yields the 3,4-dimethylbenzoyl cation. This fragment is expected to be the base peak (the most abundant ion) in the spectrum due to its extensive resonance stabilization across the aromatic ring and the carbonyl group.

Secondary and Tertiary Fragmentation Events

The primary fragment ions undergo further decomposition, providing additional structural information.

  • Fragment at m/z 105: The 3,4-dimethylbenzoyl cation (m/z 133) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation pathway for acylium ions. This results in the formation of the 3,4-dimethylphenyl cation at m/z 105.

  • Fragment at m/z 79: Aromatic ring fragmentation proceeds from the m/z 105 ion through the loss of a neutral acetylene molecule (C₂H₂, 26 Da), yielding a fragment at m/z 79. This is a common feature in the mass spectra of substituted benzene compounds.

Minor Fragmentation Pathways

While less dominant, other fragmentation mechanisms may be observed and can provide confirmatory evidence.

  • Dehydration (Loss of H₂O): Alcohols are known to undergo dehydration, leading to the loss of a water molecule (18 Da).[4] This would produce a low-intensity peak at m/z 146 ([M-18]⁺•).

  • McLafferty Rearrangement: This rearrangement requires the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. In this molecule, the hydroxyl hydrogen is in the γ-position. This pathway would lead to the expulsion of a neutral formaldehyde molecule (CH₂O, 30 Da), resulting in an odd-electron fragment ion at m/z 134, corresponding to the radical cation of 3',4'-dimethylacetophenone.

The predicted fragmentation cascade is visualized in the diagram below.

G mol 3',4'-Dimethylphenacyl alcohol (M+•) m/z = 164 f133 3,4-Dimethylbenzoyl cation [M - CH₂OH]⁺ m/z = 133 (Base Peak) mol->f133 - •CH₂OH (31 Da) f146 Dehydration Product [M - H₂O]⁺• m/z = 146 mol->f146 - H₂O (18 Da) f105 3,4-Dimethylphenyl cation [M - CH₂OH - CO]⁺ m/z = 105 f133->f105 - CO (28 Da) f79 [C₆H₃]⁺ Fragment m/z = 79 f105->f79 - C₂H₂ (26 Da)

Caption: Predicted EI fragmentation pathway for 3',4'-Dimethylphenacyl alcohol.

Comparative Fragmentation Analysis

To build confidence in structural assignment, it is crucial to compare the fragmentation pattern of the target analyte with structurally similar compounds. Here, we contrast 3',4'-Dimethylphenacyl alcohol with its unsubstituted parent, phenacyl alcohol, and its dehydroxylated analog, 3',4'-dimethylacetophenone.

  • Phenacyl Alcohol (2-Hydroxy-1-phenylethanone): As the core structure lacking the two methyl groups, its fragmentation pattern is analogous but shifted by the mass of two methyl groups (28 Da). The primary α-cleavage yields a benzoyl cation at m/z 105 (instead of 133), which then loses CO to produce the phenyl cation at m/z 77 (instead of 105).[3]

  • 3',4'-Dimethylacetophenone: This analog lacks the terminal hydroxyl group. Its molecular ion is at m/z 148. The primary α-cleavage involves the loss of a methyl radical (•CH₃, 15 Da), which also produces a fragment at m/z 133 . This highlights a critical analytical challenge: a key fragment ion is shared between the two compounds, arising from different neutral losses. However, the presence of the molecular ion at m/z 164 and other unique fragments (e.g., m/z 146) are essential for differentiating 3',4'-Dimethylphenacyl alcohol.

The table below summarizes the key comparative data.

Fragment Description3',4'-Dimethylphenacyl Alcohol (Predicted m/z)Phenacyl Alcohol (Observed m/z)3',4'-Dimethylacetophenone (Observed m/z)
Molecular Ion (M⁺•) 164136148
α-Cleavage Product 133 (Loss of •CH₂OH)105 (Loss of •CH₂OH)133 (Loss of •CH₃)
Loss of CO from α-Cleavage Product 10577105
Aromatic Ring Fragment 795179
Dehydration Product [M-18]⁺• 146118N/A

Experimental Protocol: Acquiring the Mass Spectrum

A self-validating and reproducible protocol is essential for obtaining high-quality mass spectra. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile compound of this nature.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is fully dissolved to prevent injection port contamination.

    • Transfer the solution to a standard 2 mL GC autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40 - 450 to ensure capture of all relevant low-mass fragments and the molecular ion.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent front.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in this guide.

    • Compare the acquired spectrum against reference libraries (e.g., NIST/Wiley) if available.

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep 1. Sample Dissolution (1 mg/mL in CH₂Cl₂) inject 2. GC Injection (1 µL, 250°C) prep->inject separate 3. Chromatographic Separation (DB-5ms Column) inject->separate ionize 4. EI Ionization (70 eV) separate->ionize analyze 5. Mass Analysis (Quadrupole, m/z 40-450) ionize->analyze process 6. Spectral Extraction & Interpretation analyze->process

Sources

A Senior Application Scientist's Guide to Resolving Dimethyl Substituted Phenacyl Alcohol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the accurate analysis and purification of isomeric mixtures are critical for ensuring product purity, efficacy, and safety. Among the various analytical techniques available, High-Performance Liquid Chromatography (HPLC) stands out for its high resolution and reproducibility, particularly in the separation of closely related chemical structures such as positional isomers.[1] This guide provides an in-depth technical overview of a robust reverse-phase HPLC (RP-HPLC) method for the separation and comparison of dimethyl substituted phenacyl alcohol isomers.

The separation of these isomers presents a unique challenge due to their identical mass and similar chemical properties. However, subtle differences in their polarity and hydrophobicity, arising from the varied positions of the two methyl groups on the phenyl ring, can be exploited for effective chromatographic resolution. This guide will delve into the causality behind the experimental choices, present a detailed protocol, and provide a comparative analysis of the expected retention times for six common dimethyl substituted phenacyl alcohol isomers.

The Chromatographic Rationale: Exploiting Subtle Polarity Differences

In reverse-phase HPLC, the fundamental principle of separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[2] Compounds with greater hydrophobicity (and thus lower polarity) will have a stronger affinity for the stationary phase, leading to longer retention times. Conversely, more polar compounds will be more readily eluted by the mobile phase and exhibit shorter retention times.[2]

For dimethyl substituted phenacyl alcohols, the position of the methyl groups on the phenyl ring influences the overall polarity of the molecule in several ways:

  • Steric Hindrance: Methyl groups in the ortho positions (2- and 6-) can sterically hinder the hydroxyl and carbonyl groups, potentially reducing their ability to form hydrogen bonds with the polar mobile phase. This can lead to a slight increase in hydrophobicity and, consequently, a longer retention time.

  • Dipole Moment: The positions of the electron-donating methyl groups affect the overall dipole moment of the molecule. Isomers with a more symmetrical substitution pattern (e.g., 3,5-dimethyl) may have a lower net dipole moment, making them less polar and more retained on a C18 column.

  • Hydrophobic Surface Area: While all isomers have the same number of carbon and hydrogen atoms, the spatial arrangement of the methyl groups can influence the accessible hydrophobic surface area that interacts with the C18 stationary phase.

Based on these principles, we can predict a general elution order for the isomers. The following sections will provide a detailed experimental protocol to achieve this separation and a table of expected retention times based on these theoretical considerations.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a robust starting point for the separation of dimethyl substituted phenacyl alcohol isomers.

Instrumentation and Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterSetting
Mobile Phase Isocratic mixture of 60% Acetonitrile and 40% Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the mixed isomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Isomer Mixture in Mobile Phase (1 mg/mL) filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Isocratic Elution (60% ACN, 1.0 mL/min, 30°C) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram compare Compare Retention Times (tR) chromatogram->compare

Caption: Experimental workflow for the HPLC analysis of dimethyl substituted phenacyl alcohol isomers.

Comparative Analysis of Retention Times

The following table presents the expected retention times for the six dimethyl substituted phenacyl alcohol isomers based on the protocol described above. Please note that these are representative values based on established chromatographic principles for positional isomers and actual retention times may vary slightly depending on the specific HPLC system, column, and laboratory conditions.

IsomerStructureExpected Retention Time (min)Predicted Elution Order
2,3-Dimethylphenacyl alcohol~ 8.51
2,5-Dimethylphenacyl alcohol~ 9.22
2,4-Dimethylphenacyl alcohol~ 9.83
3,4-Dimethylphenacyl alcohol~ 10.54
2,6-Dimethylphenacyl alcohol~ 11.35
3,5-Dimethylphenacyl alcohol~ 12.16

Discussion of Elution Order:

The predicted elution order is a direct consequence of the interplay between polarity and hydrophobicity.

  • Early Eluting Isomers (2,3- and 2,5-): The 2,3- and 2,5-dimethyl isomers are expected to be the most polar and therefore elute first. The presence of a methyl group ortho to the phenacyl side chain and another in a meta or para position creates a less symmetrical distribution of hydrophobicity compared to other isomers.

  • Mid-Eluting Isomers (2,4- and 3,4-): The 2,4- and 3,4-dimethyl isomers exhibit intermediate polarity. The para-methyl group in the 2,4-isomer and the adjacent methyl groups in the 3,4-isomer contribute to a moderate increase in hydrophobicity.

  • Late Eluting Isomers (2,6- and 3,5-): The 2,6- and 3,5-dimethyl isomers are predicted to be the least polar and will therefore have the longest retention times. The two ortho-methyl groups in the 2,6-isomer provide significant steric shielding of the polar side chain, increasing its interaction with the non-polar stationary phase. The symmetrical arrangement of the two meta-methyl groups in the 3,5-isomer results in a lower overall dipole moment and increased hydrophobicity, leading to strong retention. For separating challenging aromatic positional isomers, stationary phases with phenyl ligands can offer alternative selectivity through π–π interactions.[3]

Conclusion

This guide provides a comprehensive framework for the successful separation and comparison of dimethyl substituted phenacyl alcohol isomers using reverse-phase HPLC. By understanding the underlying principles of how subtle structural differences influence chromatographic behavior, researchers can effectively utilize this method for purity assessment, reaction monitoring, and quality control. The provided protocol serves as a robust starting point, and further optimization of the mobile phase composition and gradient may be beneficial for resolving particularly challenging isomeric mixtures. The principles discussed herein are broadly applicable to the separation of other positional isomers of substituted aromatic compounds.

References

  • SIELC Technologies. (2018, February 16). Separation of 3,4-Xylenol, 6-tert-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). [Link]

  • Li, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(69), 36625-36632. [Link]

  • Chromatography Forum. (2011, April 13). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? Retrieved from [Link]

  • Li, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2014). Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene. ResearchGate. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Nacalai Tesque. HPLC Column for Structual Isomers. Retrieved from [Link]

  • Google Patents. (2000). US6150566A - Separation and purification method of xylenol isomer.
  • Poznyak, T., & Vivero, J. (2016). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, March 22). How can i separate 3,5-Dimethylphenol and it's positonal isomer by using reverse phase hplc? Retrieved from [Link]

  • Shodex. Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • Nacalai Tesque. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

UV-Vis absorption maxima of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Spectroscopic Profiling of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone.

Comparison Guide & Experimental Protocols

Executive Summary & Compound Identity

1-(3,4-Dimethylphenyl)-2-hydroxyethanone (CAS: 3637-01-2, often referred to as


-hydroxy-3,4-dimethylacetophenone) is a critical intermediate in the synthesis of adrenergic agonists and fine chemical scaffolds. Its structural core combines a 3,4-dimethylacetophenone  moiety with an 

-hydroxyl
group.

Characterizing this compound requires distinguishing it from its regioisomers (e.g., 2,4-dimethyl analogs) and its non-hydroxylated precursors. This guide provides a comparative spectroscopic analysis, establishing the theoretical and experimental baselines for its UV-Vis absorption maxima (


).
Key Spectral Characteristics (Predicted vs. Analogues)
CompoundPrimary

(

)
Secondary

(

)
Structural Driver
Target: 1-(3,4-Dimethylphenyl)-2-hydroxyethanone 255–260 nm ~315–325 nm Methyl auxochromes +

-OH
Acetophenone (Standard)242 nm320 nmBase Chromophore
3,4-Dimethylacetophenone252–255 nm~320 nmRing Methylation (+I Effect)

-Hydroxyacetophenone
240–245 nm~310 nmCarbonyl H-bonding

Experimental Protocol: Standardized UV-Vis Determination

To ensure data integrity and reproducibility, the following self-validating protocol is recommended. This workflow minimizes solvatochromic errors and ensures the detection of oxidation byproducts (e.g., corresponding keto-aldehydes).

Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Blank: Pure solvent from the same lot.

  • Concentration:

    
     M to 
    
    
    
    M (Target Absorbance: 0.6 – 0.8 AU).
Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of the target compound in 100 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution (Self-Validation Step): Prepare three serial dilutions (

    
    , 
    
    
    
    ,
    
    
    ). Measure absorbance at the predicted
    
    
    (258 nm).
    • Validation Criteria: The extinction coefficient (

      
      ) must remain constant across dilutions. Deviation 
      
      
      
      indicates aggregation or instrument non-linearity.
  • Baseline Correction: Perform a dual-beam background subtraction using the pure solvent blank.

  • Scanning: Scan from 200 nm to 400 nm at a speed of 60 nm/min with a 1 nm slit width.

  • Derivative Analysis: Apply a 1st-derivative (

    
    ) filter to resolve the inflection points of the shoulder peak (typically the 
    
    
    
    transition).

Comparative Analysis: Substituent & Solvent Effects[2]

Woodward-Fieser Theoretical Calculation

The absorption maximum for the primary


 transition (K-band) can be predicted with high accuracy using Woodward-Fieser rules for aromatic carbonyls.
  • Base Value (Acetophenone in EtOH): 246 nm

  • Alkyl Substituent at meta position (x1): +3 nm

  • Alkyl Substituent at para position (x1): +10 nm[1]

  • 
    -Hydroxy Group:  Negligible shift on K-band; significant effect on B-band (fine structure).
    
  • Calculated

    
    : 
    
    
    

Note: Experimental values for 3,4-dimethylacetophenone typically center around 252–255 nm due to steric twisting preventing full coplanarity, slightly reducing the conjugation efficiency compared to the theoretical max.

Solvatochromic Shifts (Solvent Comparison)

The position of the peaks is highly dependent on the solvent polarity due to the


-hydroxy ketone moiety, which can act as both a hydrogen bond donor and acceptor.
Solvent

Shift

Shift
Mechanistic Cause
Non-Polar (Hexane) Normal (250 nm)Red Shift (325 nm)Minimal interaction; lower energy gap for

.
Polar Protic (Ethanol) Red Shift (258 nm) Blue Shift (315 nm) H-bonding stabilizes the ground state of the

electrons, increasing the energy required for the

transition.
Water Strong Red ShiftObscured/Blue ShiftStrong H-bonding; potential hydration of carbonyl.

Mechanistic Visualization

The following diagram illustrates the electronic transition logic and the validation workflow for confirming the compound's identity against its impurities.

UV_Analysis_Workflow Sample Sample: 1-(3,4-Dimethylphenyl)-2-hydroxyethanone Solvent Solvent Selection (Ethanol vs. Hexane) Sample->Solvent Dissolution Transitions Electronic Transitions Solvent->Transitions Solvatochromic Effect Pi_Pi π → π* (K-Band) ~255-260 nm (High Intensity) Transitions->Pi_Pi Aromatic Ring + C=O N_Pi n → π* (R-Band) ~315-325 nm (Low Intensity) Transitions->N_Pi Carbonyl Lone Pair Validation Validation Check: Is ε constant across dilution? Pi_Pi->Validation Primary Quantitation Peak N_Pi->Validation Qualitative ID Result Confirmed Identity (Distinguished from Regioisomers) Validation->Result Pass

Caption: Workflow correlating electronic transitions with experimental validation steps to confirm compound identity.

References

  • Taniguchi, M., & Lindsey, J. S. (2018).[2] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.[2][3]

  • National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(3,4-dimethylphenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69.

  • PubChem. (2025).[4] Alpha-Hydroxyacetophenone Compound Summary. National Library of Medicine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for Woodward-Fieser Rules application).

  • Yamaguchi, M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Aromatic Ketones. Biointerface Research in Applied Chemistry.

Sources

A Senior Application Scientist’s Guide to Evaluating High-Purity 3',4'-Dimethylphenacyl Alcohol: A Comparative Analysis of Certificate of Analysis (COA) Specifications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of starting materials is paramount. The quality of a synthetic intermediate like 3',4'-Dimethylphenacyl alcohol directly influences reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] A Certificate of Analysis (COA) is the primary document that attests to a material's quality, but not all COAs are created equal. This guide provides a framework for critically evaluating the COA of high-purity 3',4'-Dimethylphenacyl alcohol, enabling scientists to distinguish between a truly high-quality reagent and one that poses a risk to their research and development pipeline.

A COA is more than a simple data sheet; it is a formal declaration backed by rigorous analytical testing that confirms a specific batch of material meets predetermined quality standards.[2] For pharmaceutical intermediates, these standards are often informed by global regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][3] Understanding the nuances of the tests performed and the meaning behind the specifications is crucial for ensuring reproducible and reliable scientific outcomes.[4][5]

The Anatomy of a High-Integrity COA: From Production to Release

A trustworthy COA is the final output of a robust quality management system. The process begins with controlled manufacturing and culminates in multi-faceted analytical testing to ensure the material is suitable for its intended use. This workflow underscores the importance of traceability and validated methods in certifying the quality of each batch.[3][5]

COA_Workflow cluster_production Manufacturing cluster_qc Quality Control (QC) Testing cluster_qa Quality Assurance (QA) Review raw_materials Raw Materials & Intermediates synthesis Chemical Synthesis raw_materials->synthesis purification Purification synthesis->purification sampling Batch Sampling purification->sampling testing Analytical Testing (HPLC, NMR, GC-MS, etc.) sampling->testing data_review Data Review vs. Specifications testing->data_review coa_generation COA Generation data_review->coa_generation release Batch Release coa_generation->release

Caption: High-level workflow from manufacturing to material release.

Comparative Specification Standards for 3',4'-Dimethylphenacyl Alcohol

The primary differentiator between a "high-purity" grade and a "standard" grade lies in the stringency of the specifications. For applications in drug development, where even minor impurities can have significant consequences, opting for a well-characterized, high-purity material is a critical risk mitigation strategy.

ParameterHigh-Purity Grade SpecificationStandard Grade SpecificationSignificance in Research & Drug Development
Appearance White to Off-White Crystalline SolidLight Yellow to Beige SolidColor may indicate the presence of chromophoric impurities or degradation products that could interfere with subsequent reactions or analytical monitoring.
Identification Conforms to structure by ¹H NMR, Mass Spec, and IRConforms to structure by ¹H NMROrthogonal methods provide unambiguous confirmation of the molecular structure, ensuring the correct starting material is used.[6][7]
Assay (Purity) ≥ 99.5% (by HPLC or GC)≥ 98.0% (by HPLC or GC)The primary measure of the compound's purity. Higher purity minimizes the introduction of unknown variables and side-reactants into a synthetic process.
Largest Single Impurity ≤ 0.15% (by HPLC or GC)≤ 1.0%Identifies and controls the most significant impurity, which could be an unreacted starting material, a regioisomer, or a byproduct from the synthesis.
Water Content ≤ 0.10% (by Karl Fischer Titration)≤ 0.50%Water can act as a nucleophile in many reactions, leading to unwanted byproducts or affecting the performance of water-sensitive reagents.
Residual Solvents Meets ICH Q3C limits (e.g., Toluene ≤ 890 ppm)Not always specifiedSolvents used in the final purification steps can be difficult to remove. Their presence can affect reaction kinetics and may be toxic.[1][8]
Sulphated Ash ≤ 0.1%Not always specifiedMeasures the amount of inorganic impurities (e.g., residual catalysts, salts). These can poison catalysts in downstream steps or introduce trace metals.

Deep Dive into Key Analytical Methodologies

A specification is only as reliable as the analytical method used to measure it. A high-integrity COA will reference validated, specific analytical methods.[1] Below are protocols for the essential tests required to certify high-purity 3',4'-Dimethylphenacyl alcohol.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 3',4'-Dimethylphenacyl alcohol, a reversed-phase method is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Purity is determined by comparing the area of the main peak to the total area of all peaks detected.

Experimental Protocol:

  • Instrument: HPLC system with UV Detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-15 min: 50% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% to 50% B

    • 21-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 3',4'-Dimethylphenacyl alcohol and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

Causality and In-Process Controls:

  • Why a C18 column? The octadecylsilane stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte, ensuring good retention and separation from more polar impurities.

  • Why a gradient? A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time.

  • Trustworthiness: The method's suitability is confirmed by running a system suitability test before sample analysis, ensuring parameters like peak symmetry and resolution meet predefined criteria. The detector wavelength of 254 nm is chosen due to the strong UV absorbance of the phenacyl chromophore.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. It confirms the identity by showing the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (splitting pattern), and their relative numbers (integration).

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Procedure:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS peak at 0.00 ppm.

    • Integrate all peaks and analyze chemical shifts and splitting patterns.

Interpreting the Results for 3',4'-Dimethylphenacyl Alcohol:

  • Aromatic Protons: Expect signals in the ~7.2-7.8 ppm region. The substitution pattern will lead to specific splitting (e.g., a singlet and two doublets).

  • Methylene Protons (-CH₂-OH): A singlet or doublet around 4.6-4.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet which can appear over a wide range and may exchange with trace water in the solvent.

  • Methyl Protons (-CH₃): Two singlets around 2.3 ppm, each integrating to 3 protons.

  • Causality: CDCl₃ is a standard, non-protic solvent that dissolves the analyte well without interfering with the spectrum. TMS provides a sharp, inert reference point for accurate chemical shift calibration.[9]

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is ideal for identifying volatile and semi-volatile organic impurities that may be present in the sample, such as residual solvents or synthetic byproducts.[11][12]

Experimental Protocol:

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity solvent like Dichloromethane or Ethyl Acetate.

Causality and Data Interpretation:

  • Why a DB-5ms column? This low-polarity column is a workhorse for general-purpose analysis and effectively separates a wide range of organic compounds based on their boiling points and polarity.

  • Trustworthiness: The identity of any detected impurity is confirmed by matching its mass spectrum against a reference library (e.g., NIST/Wiley). This provides a high degree of confidence in structural assignments. Potential impurities could include 1,2-dimethylbenzene (starting material), chloroacetophenone isomers, or products of over-alkylation.

Logical Framework for COA-Based Material Acceptance

For a research or drug development organization, having a systematic process to evaluate an incoming material and its COA is essential for quality assurance. The following decision tree outlines a logical workflow for this process.

Caption: Workflow for COA validation and material acceptance.

Conclusion

The Certificate of Analysis for a high-purity chemical like 3',4'-Dimethylphenacyl alcohol is a foundational document that provides critical insights into its quality and suitability for sensitive applications. By moving beyond a superficial check of the purity value and instead performing a deep, comparative analysis of all specifications, researchers can safeguard their experiments from the risks posed by substandard materials. A truly high-purity product is defined not just by a high assay value, but by the comprehensive and transparent analytical data that substantiates it. This guide equips scientists and drug development professionals with the expertise to demand and recognize this level of quality, ensuring the integrity and success of their scientific endeavors.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Google Cloud.
  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • ECA Academy. (2017, March 1).
  • Advent Chembio. Certificate of Analysis (CoA) in Pharma. Advent Chembio.
  • DDReg Pharma.
  • LGC Standards.
  • Ho, K. F., et al. Analytical Methods. Royal Society of Chemistry.
  • Sigma-Aldrich. Documents. Sigma-Aldrich.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3).
  • Thermo Fisher Scientific. (2023, March 28). Certificate of Analysis. Thermo Fisher Scientific.
  • AbMole BioScience. COA of 3,4-Dimethoxybenzyl Alcohol. AbMole BioScience.
  • Benchchem. A Comparative Guide to Analytical Methods for Endrin Ketone Detection. Benchchem.
  • Kröner, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
  • KMM. (2024, April 13). COA - 4-Methylphenacyl Bromide. KMM.
  • Pal, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethylbenzyl alcohol. PubChem.
  • Svoboda, J., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Caddy, B., et al. (1975). GLC identification and determination of 3,4-methylenedioxyamphetamine (MDA)
  • Mercieca, A. L., et al. (2023). Organic impurity profiling of 3,4-methylenedioxyamphetamine (MDA) synthesised from helional.
  • Giraudo, A., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • Williamson, D. C. (2012). Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. SciSpace.

Sources

Safety Operating Guide

Comprehensive Safety & PPE Guide: Handling 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

1-(3,4-Dimethylphenyl)-2-hydroxyethanone (an


-hydroxy ketone derivative) presents specific handling challenges due to its dual nature as an aromatic ketone and a primary alcohol.[1] While specific toxicological data for this precise isomer is often limited in public databases, structural activity relationship (SAR) analysis with analogs (e.g., 2-hydroxyacetophenone, 3',4'-dimethylacetophenone) mandates that we treat this compound under Control Band 2 (Irritant/Harmful)  with potential escalation to Band 3 (Sensitizer)  depending on purity and synthesis route.[1]

Immediate Hazard Profile (Derived):

  • Physical State: Crystalline solid (Likely Melting Point >50°C).[1]

  • Primary Routes of Entry: Inhalation of dust, Dermal absorption, Ocular contact.[1]

  • GHS Signal Word: WARNING

  • Key Hazard Statements (Predicted): H315 (Skin Irritation), H319 (Severe Eye Irritation), H335 (Respiratory Irritation).[1]

The PPE Matrix: A Layered Defense System[1]

Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the state of matter and the duration of exposure.[1][2]

Table 1: Personal Protective Equipment Specifications
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution Prep/Spill Cleanup)Scientific Rationale
Hand Protection Nitrile (Min.[1] thickness 0.11 mm)Laminate (Silver Shield/4H) or Double-gloved Nitrile (Outer 0.2 mm)Ketones can degrade nitrile over time.[1] The

-hydroxy group increases polarity, potentially altering permeation rates.[1] Laminate offers broad-spectrum resistance to aromatic ketones.
Respiratory N95 / FFP2 (Particulate Filter)Half-mask with OV/P100 (Organic Vapor + HEPA)As a solid, dust is the primary vector.[1] Once dissolved (e.g., in DCM or Ethyl Acetate), organic vapor protection becomes critical due to the solvent carrier.[1]
Eye/Face Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Crystalline fines can bypass glasses.[1] Goggles prevent corneal abrasion and chemical conjunctivitis from dust or splashes.[1]
Body Lab Coat (Cotton/Poly blend)Tyvek® Coverall or ApronPrevents migration of dust to street clothes.[1] Tyvek provides a barrier against solution splashes that cotton cannot.[1]

Operational Protocol: The "Zero-Contact" Workflow[1]

This protocol is designed to eliminate static generation and minimize aerosolization, the two highest risks when handling substituted acetophenones.[1]

Phase 1: Preparation & Engineering Controls[1]
  • Humidity Control: Ensure lab humidity is >40% to reduce static charge on the crystalline powder.

  • Ventilation: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before transfer.

Phase 2: The Transfer (Critical Step)[1]
  • Step A: Don appropriate PPE (See Table 1).[1][3] Inspect gloves for micro-tears by inflating them slightly.

  • Step B: Tare the weighing vessel inside the hood.

  • Step C: Transfer the solid using a stainless steel spatula (avoid plastic to reduce static cling).[1]

  • Step D: If the powder is clumpy, do not crush it in an open vessel. Dissolve the entire clump if possible, or use a mortar and pestle inside a containment bag.[1]

Phase 3: Solubilization[1]
  • Solvent Choice: When dissolving in chlorinated solvents (DCM) or polar aprotic solvents (DMF/DMSO), the permeation rate through gloves increases drastically.[1]

  • Action: Immediately change gloves if a splash occurs during this phase.[1] The solvent acts as a "vehicle," carrying the 1-(3,4-Dimethylphenyl)-2-hydroxyethanone through the glove material and into the skin.[1]

Phase 4: Decontamination & Disposal[1]
  • Surface Wipe: Wipe all surfaces with a detergent solution followed by ethanol.[1]

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (Tag: "Toxic Organic Solid").[1]

    • Liquid Waste: Non-Halogenated or Halogenated Organic Waste (depending on solvent).[1]

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and operational workflow.

Diagram 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Assess Task State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventRisk Is Solvent Volatile? Liquid->SolventRisk Level1 PPE Level 1: Nitrile Gloves + N95 Mask + Safety Glasses DustRisk->Level1 Low (Weighing) Level2 PPE Level 2: Double Nitrile + P100 Respirator + Goggles DustRisk->Level2 High (Milling/Spill) SolventRisk->Level1 Low Volatility (DMSO) Level3 PPE Level 3: Laminate Gloves + OV/P100 Mask + Goggles + Apron SolventRisk->Level3 High Volatility (DCM/Ether)

Caption: Decision logic for selecting PPE based on physical state and volatility risks.

Diagram 2: Safe Handling Workflow

Workflow Check 1. Engineering Check (Hood Velocity >0.3m/s) Don 2. Don PPE (Inspect Gloves) Check->Don Static 3. Static Control (Ionizer/Anti-static) Don->Static Weigh 4. Weighing (Minimize Drafts) Static->Weigh Dissolve 5. Solubilization (Add Solvent to Solid) Weigh->Dissolve Clean 6. Decontamination (Soap -> Ethanol) Dissolve->Clean

Caption: Step-by-step operational sequence to minimize exposure risks.

Emergency Response

In the event of exposure, immediate action mitigates long-term injury.[1]

  • Ocular Exposure: Immediately flush with tepid water for 15 minutes .[1] Hold eyelids open. The crystalline nature of the solid can cause mechanical abrasion; do not rub eyes.[1]

  • Dermal Exposure: Wash with soap and water.[1][3][4][5][6] Do not use alcohol to wash skin, as it may increase the absorption of the ketone.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1][3][5][6][7][8]

    • Don Level 2 PPE (Respirator + Goggles).

    • Dry Spill: Cover with wet paper towels to prevent dust, then scoop into a waste container.[1]

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2758561, 1-(2-Hydroxy-3,5-dimethylphenyl)ethanone (Analog Reference).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Ketones.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Acetophenone derivatives. Retrieved from [Link][1]

(Note: Due to the specific isomeric nature of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone, safety protocols are derived from the "Precautionary Principle" using data from validated structural analogs such as 2-hydroxyacetophenone and dimethylacetophenone isomers.)

Sources

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